Product packaging for 7-Chlorohept-1-yne(Cat. No.:CAS No. 18804-36-9)

7-Chlorohept-1-yne

Cat. No.: B100950
CAS No.: 18804-36-9
M. Wt: 130.61 g/mol
InChI Key: JHURUSBTPUNQSC-UHFFFAOYSA-N
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Description

7-Chlorohept-1-yne, also known as this compound, is a useful research compound. Its molecular formula is C7H11Cl and its molecular weight is 130.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116031. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11Cl B100950 7-Chlorohept-1-yne CAS No. 18804-36-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chlorohept-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11Cl/c1-2-3-4-5-6-7-8/h1H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHURUSBTPUNQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297452
Record name 7-chlorohept-1-yne
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Molecular Weight

130.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18804-36-9
Record name NSC116031
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-chlorohept-1-yne
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Record name 7-chlorohept-1-yne
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Chlorohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Chlorohept-1-yne, a valuable bifunctional molecule for organic synthesis. This document details a proposed synthetic pathway, experimental protocols, and key characterization data to facilitate its use in research and development.

Introduction

This compound is a chemical intermediate possessing two reactive functional groups: a terminal alkyne and a primary alkyl chloride. This unique combination allows for sequential and selective modifications, making it a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates and other specialty chemicals. The terminal alkyne can participate in various reactions such as C-C bond formation (e.g., Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings), cycloadditions (e.g., click chemistry), and hydrosilylation. The alkyl chloride moiety can undergo nucleophilic substitution reactions to introduce a wide range of functional groups.

Synthesis of this compound

The most plausible and efficient method for the synthesis of this compound is through the alkylation of an acetylide anion with a suitable 1,5-dihalopentane. This reaction proceeds via a nucleophilic substitution (SN2) mechanism.

Proposed Reaction Scheme

The overall reaction involves the deprotonation of acetylene with a strong base, typically sodium amide (NaNH₂), to form sodium acetylide. This is followed by the reaction of the acetylide with a 1,5-dihalopentane, such as 1,5-dichloropentane or, more effectively, 1-chloro-5-iodopentane, to yield this compound. The use of 1-chloro-5-iodopentane is preferred as the iodide is a better leaving group than chloride, leading to a more efficient reaction.

Reaction:

HC≡CH + NaNH₂ → HC≡CNa + NH₃ HC≡CNa + I-(CH₂)₅-Cl → HC≡C-(CH₂)₅-Cl + NaI

dot

Synthesis_of_7_Chlorohept_1_yne Synthesis of this compound cluster_step1 Step 1: Acetylide Formation cluster_step2 Step 2: Alkylation (SN2) Acetylene Acetylene (HC≡CH) SodiumAcetylide Sodium Acetylide (HC≡CNa) Acetylene->SodiumAcetylide + NaNH₂ SodiumAmide Sodium Amide (NaNH₂) SodiumAmide->SodiumAcetylide Ammonia Ammonia (NH₃) SodiumAcetylide->Ammonia - NH₃ Product This compound SodiumAcetylide->Product + 1-Chloro-5-iodopentane Dihalopentane 1-Chloro-5-iodopentane (I-(CH₂)₅-Cl) Dihalopentane->Product SodiumIodide Sodium Iodide (NaI) Product->SodiumIodide - NaI

Caption: Synthetic pathway for this compound.

Experimental Protocol

Synthesis of 6-Chlorohex-1-yne (Adaptable for this compound)

  • Materials:

    • Sodium amide (NaNH₂)

    • Liquid ammonia (NH₃)

    • Acetylene (gas)

    • 1-Chloro-4-iodobutane (for 6-chlorohex-1-yne) or 1-Chloro-5-iodopentane (for this compound)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Ice-ammonium chloride solution (for quenching)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • A three-necked flask equipped with a dry-ice condenser, a gas inlet tube, and a mechanical stirrer is charged with liquid ammonia.

    • Small pieces of sodium metal are added to the liquid ammonia, followed by a catalytic amount of ferric nitrate to facilitate the formation of sodium amide. The mixture is stirred until the blue color disappears, indicating the complete formation of sodium amide.

    • Acetylene gas is bubbled through the suspension of sodium amide in liquid ammonia to form a slurry of sodium acetylide.

    • The gas inlet is replaced with a dropping funnel, and a solution of 1-chloro-5-iodopentane in anhydrous diethyl ether or THF is added dropwise to the sodium acetylide suspension at -33 °C (the boiling point of liquid ammonia).

    • After the addition is complete, the reaction mixture is stirred for several hours to ensure the completion of the alkylation reaction.

    • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The ammonia is allowed to evaporate, and water is added to dissolve the inorganic salts.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

    • The solvent is removed by distillation, and the crude product is purified by vacuum distillation to afford this compound.

Characterization of this compound

Due to the lack of experimentally determined data for this compound, the following tables include predicted data from reliable chemical databases and experimental data for its close homolog, 6-chlorohex-1-yne, for comparative purposes.

Physical Properties
PropertyThis compound (Predicted/Estimated)6-Chlorohex-1-yne (Experimental)
Molecular Formula C₇H₁₁ClC₆H₉Cl
Molar Mass 130.62 g/mol 116.59 g/mol
Boiling Point Estimated: ~170-180 °C at 760 mmHg131 °C at 760 mmHg
Density Predicted: 0.938 g/cm³0.968 g/mL
Refractive Index Estimated: ~1.45-1.461.451
Spectroscopic Data

Mass Spectrometry (Predicted for this compound)

Adductm/z
[M]+130.0544
[M+H]+131.0622
[M+Na]+153.0441

Nuclear Magnetic Resonance (NMR) Spectroscopy (Estimated for this compound)

  • ¹H NMR:

    • A triplet around 1.8-2.0 ppm corresponding to the acetylenic proton (-C≡C-H ).

    • Multiplets in the range of 1.5-2.5 ppm for the methylene protons adjacent to the alkyne and the chlorine atom (-C≡C-CH₂ - and -CH₂ -Cl).

    • A multiplet around 3.5-3.7 ppm for the methylene protons attached to the chlorine atom (-CH₂ -Cl).

    • Multiplets in the range of 1.4-1.8 ppm for the remaining methylene protons.

  • ¹³C NMR:

    • A signal around 80-90 ppm for the substituted alkynyl carbon (-C ≡C-H).

    • A signal around 65-75 ppm for the terminal alkynyl carbon (-C≡C -H).

    • A signal around 40-50 ppm for the carbon bearing the chlorine atom (-C H₂-Cl).

    • Signals in the range of 15-35 ppm for the other methylene carbons.

Infrared (IR) Spectroscopy (Estimated for this compound)

  • A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration.

  • A weak absorption band around 2120 cm⁻¹ corresponding to the C≡C stretching vibration.

  • A strong absorption band in the range of 600-800 cm⁻¹ corresponding to the C-Cl stretching vibration.

  • Absorption bands in the range of 2850-2960 cm⁻¹ corresponding to C-H stretching vibrations of the methylene groups.

Logical Workflow for Synthesis and Characterization

dot

workflow Workflow for Synthesis and Characterization start Start: Define Synthesis Target (this compound) synthesis Synthesis: Alkylation of Sodium Acetylide with 1-Chloro-5-iodopentane start->synthesis workup Reaction Work-up and Crude Product Isolation synthesis->workup purification Purification: Vacuum Distillation workup->purification characterization Characterization of Pure Product purification->characterization nmr NMR Spectroscopy (¹H and ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms phys_props Physical Properties (Boiling Point, Refractive Index) characterization->phys_props end End: Pure, Characterized This compound nmr->end ir->end ms->end phys_props->end

Caption: Synthesis and characterization workflow.

Conclusion

This technical guide outlines a robust and adaptable method for the synthesis of this compound. The proposed alkylation of sodium acetylide with 1-chloro-5-iodopentane is a well-established reaction type for the formation of terminal alkynes. The provided characterization data, though largely estimated, offers a solid baseline for the identification and quality control of the synthesized product. This information is intended to empower researchers and drug development professionals in their synthetic endeavors involving this versatile chemical building block.

Spectroscopic Analysis of 7-Chlorohept-1-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis for the bifunctional molecule 7-Chlorohept-1-yne. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by providing a foundational understanding of the structural characterization of haloalkynes.

Predicted Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound. These values are derived from established principles of NMR, IR, and MS, and by analogy to similar chemical structures, providing a robust framework for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.55Triplet2HH-7 (-CH₂Cl)
~2.20Triplet of Triplets2HH-3 (-C≡C-CH₂-)
~1.95Triplet1HH-1 (≡C-H)
~1.85Quintet2HH-6 (-CH₂-CH₂Cl)
~1.60Quintet2HH-4
~1.50Quintet2HH-5

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~84C-2 (-C≡C-)
~68C-1 (≡C-H)
~45C-7 (-CH₂Cl)
~32C-6
~28C-3
~27C-5
~25C-4
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, Sharp≡C-H stretch (Terminal alkyne)
~2940, ~2860Medium-StrongC-H stretch (Aliphatic)
~2120Weak-Medium, SharpC≡C stretch (Terminal alkyne)
~1465Medium-CH₂- bend (Scissoring)
~725StrongC-Cl stretch
~630Strong, Broad≡C-H bend
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
130/132[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
95[M-Cl]⁺Loss of a chlorine radical.
94[M-HCl]⁺Loss of hydrogen chloride.
49/51[CH₂Cl]⁺Fragment corresponding to the chloromethyl cation.
39[C₃H₃]⁺Propargyl cation, a common fragment for terminal alkynes.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence (e.g., zgpg30) should be used. A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the neat liquid can be analyzed. Place a drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹. An average of 16 or 32 scans is usually sufficient. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 20-200 amu.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and a plausible fragmentation pathway in mass spectrometry.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Spectroscopic Analysis Workflow

Mass_Spec_Fragmentation cluster_frags Key Fragments MolIon [C₇H₁₁Cl]⁺˙ m/z = 130/132 Frag1 [C₇H₁₁]⁺ m/z = 95 MolIon->Frag1 - Cl˙ Frag2 [C₇H₁₀]⁺˙ m/z = 94 MolIon->Frag2 - HCl Frag3 [CH₂Cl]⁺ m/z = 49/51 MolIon->Frag3 α-cleavage Frag4 [C₃H₃]⁺ m/z = 39 MolIon->Frag4 Propargyl cleavage

Mass Spectrometry Fragmentation Pathway

In-Depth Technical Guide: 7-Chlorohept-1-yne (CAS Number 18804-36-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chlorohept-1-yne, identified by CAS number 18804-36-9, is a bifunctional organic molecule featuring a terminal alkyne and a primary alkyl chloride. This unique combination of reactive sites makes it a valuable building block in synthetic organic chemistry, offering pathways to more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, potential synthetic applications, and commercial availability.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical data sources. These properties are essential for designing and executing chemical reactions, as well as for ensuring safe handling and storage.

PropertyValue
CAS Number 18804-36-9
Molecular Formula C₇H₁₁Cl
Molecular Weight 130.62 g/mol [1]
IUPAC Name This compound
Synonyms 1-Chloro-6-heptyne, Hept-6-yn-1-yl chloride
Boiling Point 78-80 °C (at 33 Torr)
Density (Predicted) 0.938 g/cm³[1]
SMILES C#CCCCCCCl[2]
InChI InChI=1S/C7H11Cl/c1-2-3-4-5-6-7-8/h1H,3-7H2[2]
XlogP (Predicted) 2.6[2]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following is a summary of key safety precautions derived from available Safety Data Sheets (SDS).

Hazard CategoryPrecautionary Measures
Flammability Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.
Skin and Eye Contact Wear protective gloves, protective clothing, and eye/face protection. In case of contact, rinse affected areas with water.
Inhalation Use only outdoors or in a well-ventilated area. If inhaled, move the person to fresh air.
Storage Store in a well-ventilated place. Keep the container tightly closed and the storage area cool.

Synthetic Applications and Experimental Protocols

Due to its dual functionality, this compound is a versatile intermediate in organic synthesis. The terminal alkyne can undergo various reactions, including deprotonation followed by alkylation, and transition metal-catalyzed coupling reactions. The alkyl chloride moiety is susceptible to nucleophilic substitution.

Alkylation of the Terminal Alkyne

A common application of terminal alkynes is their alkylation to form internal alkynes. This process typically involves the deprotonation of the weakly acidic terminal alkyne proton with a strong base, such as sodium amide (NaNH₂), to form a nucleophilic acetylide ion. This is followed by the reaction with an electrophile, such as an alkyl halide.[3][4][5][6] In the case of this compound, this reaction would be intramolecular if the acetylide attacks the internal alkyl chloride, leading to cyclohept-1-yne, or intermolecular if an external electrophile is added.

Illustrative Experimental Workflow: Intermolecular Alkylation

G start This compound in an inert solvent (e.g., THF) base Add a strong base (e.g., NaNH2) at low temperature start->base acetylide Formation of the acetylide anion base->acetylide electrophile Introduce an alkyl halide (R-X) acetylide->electrophile reaction SN2 reaction to form a new C-C bond electrophile->reaction product Internal alkyne product reaction->product

Caption: General workflow for the intermolecular alkylation of a terminal alkyne.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8][9] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. This compound can serve as the alkyne component in this reaction, allowing for the introduction of an aryl or vinyl group at the terminus of the heptynyl chain.

Signaling Pathway: Catalytic Cycle of Sonogashira Coupling

G pd0 Pd(0)L2 pd2 R-Pd(II)L2-X pd0->pd2 Oxidative Addition (R-X) cu_acetylide Cu(I)-C≡CR' pd2->cu_acetylide Transmetalation product R-C≡CR' cu_acetylide->product Reductive Elimination product->pd0

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Nucleophilic Substitution at the Alkyl Chloride

The primary alkyl chloride in this compound provides a reactive site for nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide range of functional groups, such as azides, cyanides, and ethers, at the end of the seven-carbon chain.

Experimental Workflow: Nucleophilic Substitution

G start This compound in a polar aprotic solvent (e.g., DMF) nucleophile Add a nucleophile (e.g., NaN3) start->nucleophile heating Heat the reaction mixture nucleophile->heating reaction SN2 displacement of the chloride heating->reaction product Formation of the substituted product reaction->product workup Aqueous workup and purification product->workup

Caption: General procedure for a nucleophilic substitution reaction on this compound.

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature and chemical databases did not yield any information on the involvement of this compound in biological signaling pathways or any characterized mechanism of action within a biological context. Its primary utility appears to be as a synthetic intermediate for the creation of more complex molecules that may have biological activity.

Suppliers

This compound is available from a number of chemical suppliers. The following table provides a non-exhaustive list of potential sources. It is recommended to consult the suppliers' websites for the most current availability and pricing information.

SupplierLocation
Sigma-AldrichInternational
TCI ChemicalsInternational
Alfa AesarInternational
Combi-BlocksNorth America
Apollo ScientificEurope
BLDpharmAsia
AngeneInternational

Spectral Data

At the time of this report, publicly accessible, verified spectral data (¹H NMR, ¹³C NMR, IR, MS) specifically for this compound (CAS 18804-36-9) is limited. Researchers are advised to acquire their own analytical data upon purchase and purification of the compound. For reference, spectral data for structurally similar compounds can be found in various databases. For example, the NIST WebBook provides mass spectrometry and IR data for 1-chloroheptane.[10][11] ChemicalBook offers ¹H NMR data for 7-bromohept-1-yne and IR data for 6-chloro-1-hexyne.[12][13]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, offering two distinct reactive handles for molecular elaboration. While its direct biological activity has not been reported, its utility in the synthesis of more complex and potentially bioactive molecules is clear. Researchers employing this compound should adhere to strict safety protocols and are encouraged to generate their own analytical data for structural verification. The general synthetic pathways outlined in this guide provide a foundation for the application of this compound in diverse research and development projects.

References

An In-depth Technical Analysis of 7-Chlorohept-1-yne: Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the molecular structure, formula, and known properties of the chemical compound 7-Chlorohept-1-yne. It is intended to serve as a foundational resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who may utilize this compound as a building block or intermediate in complex syntheses. This guide includes a summary of its key identifiers, physical and chemical properties, and a conceptual workflow for its synthesis.

Core Molecular Identity

This compound is a bifunctional organic molecule featuring a terminal alkyne and a primary alkyl chloride. This unique combination of functional groups makes it a versatile reagent in organic synthesis, allowing for selective reactions at either the triple bond or the carbon-chlorine bond.

Molecular Formula and Structure

The fundamental identity of any chemical compound begins with its molecular formula and structure.

The molecular formula for this compound is C₇H₁₁Cl. Its structure is defined by a seven-carbon chain, with a triple bond between the first and second carbon atoms and a chlorine atom attached to the seventh carbon. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound.

Table 1: Molecular Identifiers

IdentifierValue
Molecular Formula C₇H₁₁Cl
IUPAC Name This compound
Molecular Weight 130.62 g/mol
CAS Registry Number 18804-36-9
Canonical SMILES C#CCCCCCCl
InChI Key JHURUSBTPUNQSC-UHFFFAOYSA-N

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in experimental settings. The data presented here is a compilation from various chemical databases.

Table 2: Physicochemical Data

PropertyValue
Boiling Point 78-80 °C (at 33 Torr)
Density 0.938 ± 0.06 g/cm³ (Predicted)
Storage Conditions 2-8°C, in a well-ventilated place with the container tightly closed
XlogP (Predicted) 2.6

Experimental Protocols & Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are proprietary to various chemical suppliers and research laboratories, a general synthetic strategy can be conceptualized based on fundamental principles of organic chemistry. A common approach involves the nucleophilic substitution of a dihaloalkane.

Conceptual Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound from a commercially available starting material, 1,5-dichloropentane. This pathway is a representative example and may not reflect the actual industrial production method.

G A 1,5-Dichloropentane (Starting Material) C Nucleophilic Substitution (SN2 Reaction) A->C Substrate B Sodium Acetylide (NaC≡CH) in liquid NH₃ B->C Nucleophile D This compound (Product) C->D Forms F Sodium Chloride (NaCl) (Byproduct) C->F Forms E Work-up & Purification (e.g., Distillation) D->E Purified via G A This compound B Click Chemistry (e.g., with R-N₃) A->B Alkyne Reaction C Sonogashira Coupling (e.g., with Ar-I, Pd/Cu catalyst) A->C Alkyne Reaction D Nucleophilic Substitution (e.g., with R-NH₂) A->D Chloride Reaction P1 Triazole-linked conjugate B->P1 P2 Aryl-alkyne product C->P2 P3 Secondary amine product D->P3

An In-depth Technical Guide to the Physical Properties of 7-chloro-1-heptyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 7-chloro-1-heptyne, a halogenated alkyne of interest in synthetic organic chemistry. This document compiles available data on its physical characteristics, safety information, and a plausible synthetic route, presented in a clear and accessible format for researchers and professionals in drug development and related scientific fields.

Core Physical and Chemical Properties

7-chloro-1-heptyne is a terminal alkyne with a chlorine atom at the opposing end of the seven-carbon chain. Its chemical structure dictates its physical properties and reactivity. The presence of the terminal alkyne provides a reactive site for various chemical transformations, while the chloro- group can participate in nucleophilic substitution reactions.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 7-chloro-1-heptyne. It is important to note that some of these values are predicted and should be used with that understanding.

PropertyValueSource
CAS Number 18804-36-9[1]
Molecular Formula C₇H₁₁Cl[1][2]
Molecular Weight 130.62 g/mol [2]
Boiling Point 78-80 °C at 33 Torr[2]
164.8 °C at 760 mmHg[3]
Density (Predicted) 0.938 g/cm³[2][3]
Flash Point 49.2 °C[3]
Solubility Expected to be soluble in organic solvents.[4]
InChIKey JHURUSBTPUNQSC-UHFFFAOYSA-N[1]
Canonical SMILES C#CCCCCCCl[1]

Experimental Protocols: A Plausible Synthetic Route

Reaction Scheme:

1,7-Dichloroheptane can be subjected to a double dehydrohalogenation reaction using a strong base to yield 7-chloro-1-heptyne. This process involves the sequential elimination of two molecules of hydrogen chloride.

Step 1: First Dehydrohalogenation

  • Reactants: 1,7-dichloroheptane and a strong base (e.g., sodium amide in liquid ammonia or potassium tert-butoxide in a suitable solvent).

  • Procedure: The reaction would likely be carried out at low temperatures, especially when using sodium amide in liquid ammonia. The base abstracts a proton from a carbon adjacent to one of the chlorine atoms, followed by the elimination of a chloride ion to form a double bond, yielding 7-chloro-1-heptene.

  • Workup: Careful quenching of the reaction mixture, followed by extraction and purification, would be necessary to isolate the intermediate product.

Step 2: Second Dehydrohalogenation

  • Reactants: 7-chloro-1-heptene and a stronger base or more forcing reaction conditions.

  • Procedure: The second elimination would require a stronger base or higher temperatures to form the triple bond. The base would abstract a proton from the carbon adjacent to the remaining chlorine atom, leading to the formation of 7-chloro-1-heptyne.

  • Workup: Similar to the first step, the reaction would be quenched, and the final product would be isolated and purified, likely through distillation under reduced pressure.

NOTE: This is a generalized protocol and requires experimental optimization of reaction conditions, including temperature, reaction time, and purification methods. Appropriate safety precautions must be taken when working with strong bases and flammable solvents.

Mandatory Visualizations

To further elucidate the proposed synthetic pathway, a logical workflow diagram is provided below. As no specific signaling pathways involving 7-chloro-1-heptyne have been identified in the literature, this visualization focuses on the chemical transformation.

Synthesis_of_7_chloro_1_heptyne cluster_start Starting Material cluster_reaction1 First Dehydrohalogenation cluster_reaction2 Second Dehydrohalogenation 1_7_dichloroheptane 1,7-Dichloroheptane Base1 Strong Base (e.g., NaNH2) 1_7_dichloroheptane->Base1 Intermediate 7-chloro-1-heptene Base1->Intermediate -HCl Base2 Stronger Base or Higher Temperature Intermediate->Base2 Final_Product 7-chloro-1-heptyne Base2->Final_Product -HCl

Plausible synthetic workflow for 7-chloro-1-heptyne.

This guide serves as a foundational resource for professionals engaged in research and development. The provided data and proposed synthetic methodology offer a starting point for further investigation and application of 7-chloro-1-heptyne in various synthetic endeavors. As with any chemical compound, all handling and experimentation should be conducted with strict adherence to safety protocols and best laboratory practices.

References

Stability and Storage of 7-Chlorohept-1-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 7-Chlorohept-1-yne. Due to a lack of specific experimental stability data in publicly available literature, this document combines information from safety data sheets (SDS) with established chemical principles governing the reactivity of terminal alkynes and alkyl chlorides. The guide outlines potential degradation pathways and offers a general framework for experimental stability testing. All recommendations should be supplemented with in-house experimental validation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental and storage settings.

PropertyValueSource
Molecular Formula C₇H₁₁ClChemBK[1]
Molecular Weight 130.62 g/mol ChemBK[1]
Appearance Not specified (likely a liquid)
Boiling Point 78-80 °C at 33 TorrChemBK[1]
Density 0.938 ± 0.06 g/cm³ (Predicted)ChemBK[1]
CAS Number 18804-36-9

Recommended Storage and Handling

Proper storage and handling are critical to maintaining the integrity of this compound. The following recommendations are derived from available safety data sheets.

Storage Conditions

To ensure stability, this compound should be stored under the conditions outlined in Table 2.

ParameterRecommendationRationale
Temperature 2-8°CTo minimize potential degradation and volatilization.[1]
Atmosphere Store in a well-ventilated place.To prevent the accumulation of flammable vapors.[2]
Container Keep container tightly closed.To prevent evaporation and exposure to moisture and air.[2]
Light Exposure Store away from light.General precaution for alkynes to prevent potential photodecomposition.
Inert Gas For long-term storage, consider storing under an inert atmosphere (e.g., Argon, Nitrogen).To prevent oxidation.
Handling Precautions

This compound is classified as a flammable liquid and may cause skin and eye irritation[2]. Adherence to the following handling precautions is mandatory:

  • Ventilation: Use only outdoors or in a well-ventilated area[2].

  • Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking[2].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles.

    • Skin Protection: Wear protective gloves and clothing.

    • Respiratory Protection: If exposure limits are exceeded, use a suitable respirator.

  • Grounding: Ground and bond container and receiving equipment to prevent static discharges[2].

Potential Degradation Pathways

While specific studies on the degradation of this compound are not available, potential pathways can be inferred from the known reactivity of its functional groups: the terminal alkyne and the primary alkyl chloride.

Potential Degradation Pathways for this compound A This compound B Oxidation A->B [O] / Air C Polymerization A->C Heat / Light / Metal Traces D Hydrolysis A->D H2O E Elimination (Dehydrochlorination) A->E Base F Carboxylic Acids / Aldehydes B->F G Oligomers / Polymers C->G H 7-Hydroxyhept-1-yne D->H I Hept-1-en-6-yne E->I

Caption: Potential degradation routes for this compound.

  • Oxidation: The terminal alkyne is susceptible to oxidation, which can be initiated by air, especially in the presence of heat or light. This can lead to the formation of various oxidized species, including carboxylic acids and aldehydes.

  • Polymerization: Terminal alkynes can undergo polymerization, particularly at elevated temperatures, in the presence of certain metals, or upon exposure to light. This can result in the formation of oligomers and polymers.

  • Hydrolysis: The primary alkyl chloride moiety can undergo slow hydrolysis in the presence of water to form the corresponding alcohol, 7-hydroxyhept-1-yne. This reaction is typically slow at neutral pH but can be accelerated by acidic or basic conditions.

  • Elimination: In the presence of a base, this compound can undergo dehydrochlorination (an elimination reaction) to form an alkene, resulting in hept-1-en-6-yne.

Proposed Experimental Protocol for Stability Assessment

To obtain quantitative stability data for this compound, a systematic experimental study is required. The following protocol outlines a general approach.

Materials and Equipment
  • This compound (high purity)

  • HPLC or GC system with a suitable detector (e.g., FID, MS)

  • Validated analytical method for the quantification of this compound and potential degradants

  • Temperature and humidity-controlled stability chambers

  • Photostability chamber

  • Inert gas (Argon or Nitrogen)

  • Appropriate vials and closures

Experimental Workflow

Workflow for Stability Testing of this compound cluster_0 Stability Studies A Sample Preparation B Initial Analysis (T=0) A->B C Stress Conditions B->C D Accelerated Stability C->D E Long-Term Stability C->E F Photostability C->F G Analysis at Time Points D->G E->G F->G H Data Evaluation G->H

References

7-Chlorohept-1-yne: A Comprehensive Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for 7-chlorohept-1-yne. Given the limited availability of specific toxicological and ecological data for this compound, this guide supplements known properties with established best practices for handling chemically similar substances, such as terminal alkynes and chlorinated hydrocarbons.

Hazard Identification and Classification

Anticipated GHS Pictograms:

PictogramHazard ClassHazard Statement
Flammable LiquidsFlammable liquid and vapor.
Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Acute Toxicity (Oral, Dermal, Inhalation), Specific target organ toxicity — single exposureMay cause skin irritation. May cause serious eye irritation. May be harmful if swallowed, in contact with skin, or if inhaled. May cause respiratory irritation.

Signal Word: Warning

Precautionary Statements:

  • Prevention: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1] Keep container tightly closed.[1] Ground/bond container and receiving equipment.[1] Use explosion-proof electrical/ventilating/lighting equipment.[1] Use only non-sparking tools.[1] Take precautionary measures against static discharge.[1] Avoid breathing dust/fume/gas/mist/vapors/spray.[1] Wash hands thoroughly after handling.[1] Use only outdoors or in a well-ventilated area.[1] Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • Response: If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] If skin irritation occurs: Get medical advice/attention. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. If inhaled: Remove person to fresh air and keep comfortable for breathing.[1] Call a poison center/doctor if you feel unwell. In case of fire: Use dry chemical, foam, or carbon dioxide to extinguish.[1]

  • Storage: Store in a well-ventilated place. Keep cool.[1] Store locked up.[1]

  • Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]

Physical and Chemical Properties

The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C₇H₁₁ClChemBK[2], PubChem[3]
Molar Mass 130.62 g/mol ChemBK[2]
Boiling Point 164.8 °C at 760 mmHgECHEMI[1]
Flash Point 49.2 °CECHEMI[1]
Density 0.938 g/cm³ (Predicted)ChemBK[2], ECHEMI[1]
Vapor Pressure 2.53 mmHg at 25 °CECHEMI[1]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with this compound. The following are detailed methodologies for its safe handling and storage.

3.1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

  • Use explosion-proof equipment for any procedures involving heating or potential for spark generation.[1]

3.2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: A flame-retardant lab coat is recommended. Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Respiratory Protection: If working outside of a fume hood or if vapors are expected to be generated, a respirator with an appropriate organic vapor cartridge is necessary.

3.3. General Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Keep away from ignition sources.

  • Use non-sparking tools.

  • Ground all containers when transferring the material to prevent static discharge.

  • Wash hands thoroughly after handling.

3.4. Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Keep the container tightly closed.

  • Store in a flammable liquids cabinet.

Safe Handling Workflow:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Ensure Fume Hood is Operational A->B C Gather All Necessary Equipment (Non-sparking tools) B->C D Transfer this compound (Grounding containers) C->D E Perform Experimental Procedure D->E F Properly Dispose of Waste E->F G Clean Work Area F->G H Remove PPE and Wash Hands G->H

Caption: General workflow for safely handling this compound.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Continue rinsing. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

First Aid Decision Tree:

G cluster_routes Route of Exposure cluster_actions Immediate Actions start Exposure Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion move_to_fresh_air Move to Fresh Air inhalation->move_to_fresh_air rinse_skin Remove Contaminated Clothing Rinse Skin with Water (15+ min) skin->rinse_skin flush_eyes Flush Eyes with Water (15+ min) eye->flush_eyes rinse_mouth Rinse Mouth Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_to_fresh_air->seek_medical rinse_skin->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical G cluster_immediate Immediate Response cluster_containment Containment and Cleanup spill Spill of this compound Detected alert Alert Personnel in the Area spill->alert ignition Eliminate Ignition Sources alert->ignition ventilate Ensure Adequate Ventilation ignition->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Inert Material ppe->contain absorb Absorb Spilled Material contain->absorb collect Collect and Place in Labeled Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

References

An In-depth Guide to the Synthesis of 7-Chlorohept-1-yne for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive literature review on the synthesis of 7-chlorohept-1-yne, a valuable bifunctional building block in organic synthesis, particularly relevant for the development of novel therapeutics. This document details the most plausible synthetic routes, providing in-depth experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a key intermediate possessing two distinct reactive sites: a terminal alkyne and a primary alkyl chloride. This unique combination allows for sequential and selective functionalization, making it an attractive starting material for the synthesis of complex molecules in medicinal chemistry and materials science. The terminal alkyne can participate in various reactions such as metal-catalyzed cross-couplings (e.g., Sonogashira coupling), click chemistry, and nucleophilic additions, while the alkyl chloride allows for the introduction of a wide range of nucleophiles. This guide focuses on a robust and selective two-step synthetic pathway.

Proposed Synthetic Pathway

The most strategically sound approach to the synthesis of this compound involves a two-step sequence starting from the commercially available 1,5-dichloropentane. This method leverages the differential reactivity of halogens in nucleophilic substitution reactions to achieve high selectivity.

The overall synthetic scheme is as follows:

Synthesis_Pathway 1,5-Dichloropentane 1,5-Dichloropentane 1-Chloro-5-iodopentane 1-Chloro-5-iodopentane 1,5-Dichloropentane->1-Chloro-5-iodopentane NaI, Acetone (Finkelstein Reaction) This compound This compound 1-Chloro-5-iodopentane->this compound 1. Lithium Acetylide 2. Work-up

Caption: Overall synthetic pathway for this compound.

This pathway consists of:

  • Selective Mono-iodination: A Finkelstein reaction on 1,5-dichloropentane to selectively replace one chlorine atom with an iodine atom, yielding 1-chloro-5-iodopentane.

  • Alkylation of Acetylide: An SN2 reaction between an acetylide anion and the synthesized 1-chloro-5-iodopentane, where the iodide acts as the superior leaving group.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Chloro-5-iodopentane via Finkelstein Reaction

The Finkelstein reaction provides a classic and efficient method for the synthesis of alkyl iodides from alkyl chlorides or bromides.[1][2] By using a stoichiometric amount of sodium iodide in acetone, a selective mono-substitution on 1,5-dichloropentane can be achieved. Sodium chloride, being insoluble in acetone, precipitates out of the solution, driving the reaction to completion according to Le Châtelier's principle.[1][2]

Reaction: Cl-(CH₂)₅-Cl + NaI → I-(CH₂)₅-Cl + NaCl(s)

Experimental Workflow:

Finkelstein_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification 1,5-Dichloropentane 1,5-Dichloropentane Reaction Flask Reaction Flask 1,5-Dichloropentane->Reaction Flask Sodium Iodide Sodium Iodide Sodium Iodide->Reaction Flask Acetone Acetone Acetone->Reaction Flask Reflux Reflux Reaction Flask->Reflux Heat Filtration Filtration Reflux->Filtration Cool Evaporation Evaporation Filtration->Evaporation Extraction Extraction Evaporation->Extraction Drying Drying Extraction->Drying Distillation Distillation Drying->Distillation 1-Chloro-5-iodopentane 1-Chloro-5-iodopentane Distillation->1-Chloro-5-iodopentane

Caption: Workflow for the synthesis of 1-Chloro-5-iodopentane.

Procedure:

  • To a solution of 1,5-dichloropentane (1.0 eq) in dry acetone, add sodium iodide (1.0 eq).

  • The reaction mixture is heated at reflux with vigorous stirring. The progress of the reaction can be monitored by the precipitation of sodium chloride.

  • After the reaction is complete (typically several hours), the mixture is cooled to room temperature.

  • The precipitated sodium chloride is removed by filtration, and the filter cake is washed with a small amount of acetone.

  • The acetone is removed from the filtrate under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The crude 1-chloro-5-iodopentane is purified by vacuum distillation.

Quantitative Data (Representative):

ParameterValue
Reactant Ratio1:1 (1,5-Dichloropentane:NaI)
SolventAcetone
TemperatureReflux (~56 °C)
Reaction Time24-48 hours
Yield70-85%
PurificationVacuum Distillation
Step 2: Synthesis of this compound via Acetylide Alkylation

The alkylation of a terminal alkyne is a powerful C-C bond-forming reaction.[3][4][5][6] In this step, lithium acetylide, prepared in situ from acetylene, is reacted with 1-chloro-5-iodopentane. The acetylide anion acts as a potent nucleophile, and due to the significantly higher reactivity of the C-I bond compared to the C-Cl bond in SN2 reactions, the displacement of iodide occurs selectively.[3]

Reaction: I-(CH₂)₅-Cl + Li-C≡CH → HC≡C-(CH₂)₅-Cl + LiI

Experimental Workflow:

Acetylide_Alkylation_Workflow cluster_0 Acetylide Preparation cluster_1 Alkylation Reaction cluster_2 Work-up and Purification Acetylene Gas Acetylene Gas Reaction Flask 1 Reaction Flask 1 Acetylene Gas->Reaction Flask 1 n-Butyllithium n-Butyllithium n-Butyllithium->Reaction Flask 1 Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Reaction Flask 1 Reaction Flask 2 Reaction Flask 2 Reaction Flask 1->Reaction Flask 2 Transfer 1-Chloro-5-iodopentane 1-Chloro-5-iodopentane 1-Chloro-5-iodopentane->Reaction Flask 2 Quenching Quenching Reaction Flask 2->Quenching Stir at low temp. Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Distillation Distillation Drying->Distillation This compound This compound Distillation->this compound

Caption: Workflow for the synthesis of this compound.

Procedure:

  • Preparation of Lithium Acetylide: A solution of n-butyllithium in hexanes is added to a cold (-78 °C) solution of an anhydrous solvent (e.g., THF or liquid ammonia) under an inert atmosphere (e.g., argon or nitrogen). Acetylene gas is then bubbled through the solution until the formation of the lithium acetylide is complete.

  • Alkylation: A solution of 1-chloro-5-iodopentane (1.0 eq) in an anhydrous solvent is added dropwise to the cold suspension of lithium acetylide. The reaction mixture is stirred at low temperature for several hours and then allowed to slowly warm to room temperature.

  • Work-up: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • After filtration and removal of the solvent under reduced pressure, the crude product is purified by vacuum distillation to afford this compound.

Quantitative Data (Representative):

ParameterValue
Reactant Ratio~1.1:1 (Lithium Acetylide:1-Chloro-5-iodopentane)
SolventTHF or Liquid Ammonia
Temperature-78 °C to room temperature
Reaction Time12-24 hours
Yield60-75%
PurificationVacuum Distillation

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the two-step synthesis of this compound.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1Finkelstein Reaction1,5-Dichloropentane, NaIAcetone~5624-4870-85
2Acetylide Alkylation1-Chloro-5-iodopentane, Li-C≡CHTHF-78 to RT12-2460-75

Conclusion

This guide outlines a reliable and selective two-step synthesis of this compound, a versatile building block for chemical research and drug development. The detailed experimental protocols and tabulated quantitative data provide a solid foundation for the practical implementation of this synthesis in a laboratory setting. The strategic use of a Finkelstein reaction followed by a selective acetylide alkylation ensures a high-yielding and pure product. Researchers can adapt these methodologies to synthesize a variety of functionalized alkynes for their specific applications.

References

Theoretical Insights into the Reactivity of 7-Chlorohept-1-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chlorohept-1-yne is a bifunctional molecule possessing both a terminal alkyne and a primary alkyl chloride. This unique structural arrangement opens avenues for a diverse range of chemical transformations, including intermolecular couplings and intramolecular cyclizations. This technical guide provides an in-depth analysis of the theoretical reactivity of this compound, supported by analogous computational data, detailed experimental protocols for key transformations, and visual representations of reaction pathways. The presented data and methodologies aim to serve as a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

The dual reactivity of this compound, stemming from its terminal alkyne and primary alkyl chloride functionalities, makes it a versatile building block in organic synthesis. The nucleophilic and electrophilic centers at opposite ends of the carbon chain allow for a variety of synthetic manipulations. This guide explores the theoretical underpinnings of its reactivity, focusing on key potential reactions: intramolecular cyclization, intermolecular Sonogashira coupling, and hydrohalogenation. By understanding the theoretical landscape of these reactions, researchers can better design synthetic routes and predict reaction outcomes.

Theoretical Reactivity Analysis

The reactivity of this compound is dictated by the distinct electronic properties of the alkyne and the alkyl chloride moieties. The terminal alkyne can act as a nucleophile (as an acetylide) or an electrophile, while the alkyl chloride is a classic electrophilic site susceptible to nucleophilic substitution.

Intramolecular Cyclization

A key potential reaction of this compound is an intramolecular cyclization to form a seven-membered ring. This transformation can be envisioned to proceed via an initial deprotonation of the terminal alkyne to form an acetylide, which then acts as an internal nucleophile, attacking the electrophilic carbon of the alkyl chloride in an S(_N)2 fashion.

Intermolecular Reactions

In the absence of conditions favoring intramolecular cyclization, the functional groups of this compound can react independently in intermolecular processes.

The terminal alkyne of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction involves the coupling of a terminal alkyne with an organic halide. While typically performed with aryl or vinyl halides, adaptations for alkyl halides exist.

The triple bond of this compound can undergo hydrohalogenation upon treatment with hydrogen halides (e.g., HCl, HBr). The reaction proceeds via an electrophilic addition mechanism. Kinetic studies on similar reactions suggest a concerted termolecular mechanism, where the alkyne interacts with two molecules of the hydrogen halide simultaneously, bypassing the formation of a discrete carbocation.[2] This is in contrast to the mechanism often depicted in introductory texts which involves a vinylic carbocation intermediate.[2][3]

Quantitative Data Summary

To provide a comparative overview of the energetics of the discussed reaction pathways, the following table summarizes theoretically calculated activation energies for analogous reactions. It is crucial to reiterate that these values are for systems analogous to the potential reactions of this compound and are intended to provide a general understanding of the relative feasibility of these transformations.

Reaction TypeAnalogous ReactionComputational MethodCalculated Activation Energy (kcal/mol)
Intramolecular CyclizationCyclization of an enamine cationic radicalDFT (B3LYP)16.4[1]
Domino Carbopalladation/C(sp3)-Pd Capture1,2-Migratory InsertionDFT6.46

Table 1: Theoretically Calculated Activation Energies for Analogous Reactions

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and are provided as a starting point for the experimental investigation of this compound's reactivity.

General Sonogashira Coupling Protocol

This protocol is a general procedure for the copper-co-catalyzed palladium-catalyzed coupling of a terminal alkyne with an organic halide.

Materials:

  • This compound

  • Aryl or vinyl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh(_3))(_2)Cl(_2))

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., THF or DMF)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the aryl or vinyl halide.

  • Add the solvent and the amine base to the flask.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Hydrohalogenation Protocol

This protocol describes the addition of a hydrogen halide to a terminal alkyne.

Materials:

  • This compound

  • Hydrogen halide (e.g., HBr in acetic acid, or gaseous HCl)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly bubble the gaseous hydrogen halide through the solution or add the hydrogen halide solution dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways for this compound.

Intramolecular_Cyclization This compound This compound Acetylide Acetylide This compound->Acetylide Base Cycloheptyne Cycloheptyne Acetylide->Cycloheptyne Intramolecular SN2

Caption: Proposed pathway for the intramolecular cyclization of this compound.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0) Oxidative_Addition R'-Pd(II)-X Pd(0)->Oxidative_Addition R'-X Transmetalation R'-Pd(II)-C≡CR Oxidative_Addition->Transmetalation Cu-Acetylide Reductive_Elimination R'-C≡CR Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Coupled Product This compound This compound Cu-Acetylide Cu-Acetylide This compound->Cu-Acetylide CuI, Base

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Hydrohalogenation_Workflow This compound This compound Vinyl_Halide Vinyl_Halide This compound->Vinyl_Halide HX (1 eq.) Geminal_Dihalide Geminal_Dihalide Vinyl_Halide->Geminal_Dihalide HX (1 eq.)

Caption: Stepwise hydrohalogenation of this compound.

Conclusion

The theoretical analysis of this compound reveals a rich and varied reactivity profile. The presence of both a terminal alkyne and a primary alkyl chloride within the same molecule allows for a range of synthetic transformations, including intramolecular cyclization and intermolecular coupling reactions. While direct computational data for this specific molecule is sparse, analogies to related systems provide valuable insights into the potential energy landscapes of these reactions. The experimental protocols and reaction pathway diagrams presented in this guide offer a solid foundation for researchers to explore and exploit the synthetic potential of this compound in the development of novel molecules and pharmaceutical agents. Further computational and experimental studies are warranted to fully elucidate the reactivity of this versatile building block.

References

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of 7-Chlorohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 7-chlorohept-1-yne in Sonogashira coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the introduction of a reactive chloroalkyl chain, enabling further functionalization.

Introduction to Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method in organic synthesis used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] This reaction proceeds under relatively mild conditions and tolerates a wide variety of functional groups, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2]

Application of this compound in Synthesis

This compound serves as a valuable bifunctional reagent. The terminal alkyne allows for the introduction of an extended carbon chain to aromatic and vinylic systems via the Sonogashira coupling. The terminal chloride on the heptyl chain provides a handle for subsequent nucleophilic substitution or other transformations, making it a key intermediate in the synthesis of more complex molecules and potential drug candidates.

Reaction Mechanism and Workflow

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_halide R-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition (R-X) Pd0:e->PdII_halide:w PdII_alkyne R-Pd(II)L₂(C≡CR') PdII_halide->PdII_alkyne Transmetalation PdII_halide:e->PdII_alkyne:w PdII_alkyne->Pd0 Product R-C≡C-R' PdII_alkyne->Product Reductive Elimination PdII_alkyne:s->Product:n CuX CuX Cu_acetylide Cu-C≡C-R' CuX->Cu_acetylide Cu_acetylide->PdII_halide Cu_acetylide->CuX Alkyne H-C≡C-R' Alkyne->Cu_acetylide Deprotonation Base Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

A general workflow for performing a Sonogashira coupling reaction with this compound is outlined below.

Experimental_Workflow start Start setup Reaction Setup: Aryl Halide, this compound, Catalysts, Base, Solvent start->setup reaction Reaction under Inert Atmosphere (e.g., N₂ or Ar) setup->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (e.g., Column Chromatography) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for Sonogashira coupling.

Experimental Protocols

While a specific, universally optimized protocol for this compound is not extensively documented, the following are representative protocols adapted from standard Sonogashira procedures that can be applied. Researchers should consider these as starting points and may need to optimize conditions for their specific aryl or vinyl halide.

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is a conventional method for the Sonogashira coupling of an aryl iodide with this compound.

Materials:

  • Aryl iodide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent (THF or DMF) and triethylamine.

  • Stir the mixture for 5 minutes at room temperature.

  • Add this compound dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

To avoid the potential for alkyne homocoupling (Glaser coupling), a copper-free protocol can be employed.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the aryl bromide, Pd(OAc)₂, PPh₃, and Cs₂CO₃.

  • Add the anhydrous solvent (toluene or dioxane).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress.

  • After the reaction is complete, cool to room temperature and filter off the inorganic salts.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various aryl halides with terminal alkynes, which can be extrapolated for reactions with this compound. Actual yields will vary depending on the specific substrates and reaction conditions.

Aryl Halide (R-X)AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuITEATHF55391
4-Bromotoluene1-HeptynePd(OAc)₂ / PPh₃Cs₂CO₃Toluene1001285
4-IodoanisoleThis compoundPd(PPh₃)₄ / CuIDiisopropylamineDMF60688 (expected)
1-Bromo-4-nitrobenzeneThis compoundPdCl₂(dppf)TEADioxane90875 (expected)

Note: "expected" yields are based on typical outcomes for similar substrates and are provided as a general guideline.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

    • Increase the catalyst loading or try a different palladium ligand.

    • Increase the reaction temperature or time.

  • Homocoupling of Alkyne:

    • Use a copper-free protocol.

    • Slowly add the alkyne to the reaction mixture.

  • Dehalogenation of Aryl Halide:

    • Lower the reaction temperature.

    • Use a milder base.

By following these guidelines and protocols, researchers can effectively utilize this compound in Sonogashira coupling reactions to synthesize a variety of valuable chemical intermediates for applications in drug discovery and materials science.

References

7-Chlorohept-1-yne: A Key Precursor in the Synthesis of Ophthalmic Drug Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols for Researchers and Drug Development Professionals

Introduction: 7-Chlorohept-1-yne is a critical bifunctional molecule that serves as a key starting material in the synthesis of various pharmaceutical intermediates. Its unique structure, featuring a terminal alkyne and a primary alkyl chloride, allows for sequential and regioselective reactions, making it a valuable building block in multi-step organic syntheses. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor for the synthesis of prostaglandin F2α analogues, a class of drugs widely used in the treatment of glaucoma and ocular hypertension. The primary focus will be on the synthesis of intermediates for drugs such as Latanoprost, Bimatoprost, and Travoprost.

Application in Prostaglandin Analogue Synthesis

Prostaglandin F2α analogues are potent ocular hypotensive agents that function by increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure. The chemical structure of these drugs consists of a cyclopentane core with two side chains, designated as the α-chain and the ω-chain. This compound is a crucial precursor for the introduction of the α-chain.

The general synthetic strategy involves the alkylation of a protected Corey lactone derivative with this compound. The terminal alkyne of this compound is then further functionalized, typically via a Wittig reaction, to complete the α-chain with the desired stereochemistry and functionality.

Logical Workflow of Prostaglandin Synthesis using this compound:

G start This compound alkylation Alkylation start->alkylation corey_lactone Protected Corey Lactone corey_lactone->alkylation intermediate1 Alkylated Corey Lactone Intermediate alkylation->intermediate1 wittig_reaction Wittig Reaction intermediate1->wittig_reaction wittig_reagent Wittig Reagent (ω-chain precursor) wittig_reagent->wittig_reaction prostaglandin_intermediate Prostaglandin Intermediate wittig_reaction->prostaglandin_intermediate deprotection Deprotection & Final Modification prostaglandin_intermediate->deprotection final_product Latanoprost / Bimatoprost / Travoprost deprotection->final_product

Caption: General synthetic workflow for prostaglandin analogues from this compound.

Quantitative Data Presentation

The following tables summarize the typical yields for the key synthetic steps involved in the synthesis of prostaglandin analogues from this compound. It is important to note that yields can vary depending on the specific reaction conditions, scale, and the protecting groups used.

Table 1: Synthesis of Latanoprost Intermediate

StepReactionReactantsKey ReagentsSolventTypical Yield (%)
1AlkylationProtected Corey Lactone, this compoundNaHDMF85-95
2Reduction of LactoneAlkylated IntermediateDIBAL-HToluene90-98
3Wittig ReactionLactol Intermediate, Phosphonium YlideNaHMDSTHF70-85
4DeprotectionProtected LatanoprostAcetic Acid/Water-80-90

Table 2: Synthesis of Bimatoprost Intermediate

StepReactionReactantsKey ReagentsSolventTypical Yield (%)
1AlkylationProtected Corey Lactone, this compoundKHMDSTHF88-96
2Amidation of LactoneAlkylated IntermediateEthylamine-85-95
3Reduction of KetoneAmide IntermediateL-Selectride®THF90-97
4Wittig ReactionKeto-amide Intermediate, Phosphonium Ylidet-BuOKTHF75-88

Table 3: Synthesis of Travoprost Intermediate

StepReactionReactantsKey ReagentsSolventTypical Yield (%)
1AlkylationProtected Corey Lactone, this compoundLiHMDSTHF82-93
2Reduction of LactoneAlkylated IntermediateDIBAL-HToluene88-95
3Wittig ReactionLactol Intermediate, Travoprost PhosphonatePotassium HydroxideToluene55 (for two steps)[1]
4EsterificationTravoprost AcidIsopropyl IodideDMI>90

Experimental Protocols

The following are generalized, detailed protocols for the key reactions involving this compound in the synthesis of prostaglandin intermediates.

Protocol 1: Alkylation of Protected Corey Lactone with this compound

Objective: To introduce the α-chain precursor onto the Corey lactone scaffold.

Materials:

  • Protected Corey Lactone (e.g., p-phenylbenzoyl protected) (1 equivalent)

  • This compound (1.5 equivalents)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the protected Corey lactone in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 1 hour.

  • Add this compound dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the alkylated Corey lactone intermediate.

Protocol 2: Wittig Reaction for α-Chain Elongation

Objective: To form the complete α-chain of the prostaglandin analogue.

Prerequisite: The alkyne of the intermediate from Protocol 1 needs to be converted to the corresponding phosphonium salt and then to the ylide. This protocol assumes the prior formation of the appropriate phosphonium ylide from the ω-chain precursor.

Materials:

  • Lactol intermediate (derived from the product of Protocol 1 after DIBAL-H reduction) (1 equivalent)

  • (4-carboxybutyl)triphenylphosphonium bromide (or other suitable Wittig salt for the α-chain) (2 equivalents)

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1 M solution in THF (4 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the Wittig salt in anhydrous THF at -10 °C under an inert atmosphere, add NaHMDS solution dropwise.

  • Stir the resulting red-orange ylide solution at -10 °C for 1 hour.

  • Cool the reaction mixture to -78 °C.

  • Add a solution of the lactol intermediate in anhydrous THF dropwise to the ylide solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate/acetic acid gradient) to yield the prostaglandin acid intermediate.

Signaling Pathway of Prostaglandin F2α Analogues

Latanoprost, Bimatoprost, and Travoprost are all analogues of prostaglandin F2α and exert their therapeutic effect by acting as agonists at the prostanoid FP receptor.[2] The activation of this G-protein coupled receptor (GPCR) in the ciliary muscle and trabecular meshwork of the eye initiates a signaling cascade that leads to the remodeling of the extracellular matrix and a subsequent increase in the uveoscleral outflow of aqueous humor, thus lowering intraocular pressure.

Diagram of the Prostanoid FP Receptor Signaling Pathway:

G ligand Prostaglandin F2α Analogue (Latanoprost, Bimatoprost, etc.) receptor Prostanoid FP Receptor (GPCR) ligand->receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) Activation dag->pkc ca2 Ca²⁺ Release er->ca2 downstream Downstream Cellular Responses: - Extracellular Matrix Remodeling - Increased Uveoscleral Outflow - Lowered Intraocular Pressure ca2->downstream pkc->downstream

Caption: Signaling cascade initiated by prostaglandin F2α analogues via the FP receptor.

This signaling pathway involves the Gq alpha subunit activating phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C. These downstream events are believed to mediate the changes in the ciliary muscle and trabecular meshwork that lead to increased aqueous humor outflow.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be adapted and optimized as necessary. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for 7-Chlorohept-1-yne in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 7-chlorohept-1-yne as a versatile bifunctional building block in click chemistry. The unique combination of a terminal alkyne and a primary alkyl chloride allows for sequential or one-pot orthogonal reactions, making it an invaluable tool for the synthesis of complex molecular architectures, including bioconjugates, chemical probes, and novel drug candidates.

Introduction to this compound in Click Chemistry

This compound is a linear C7 hydrocarbon featuring a terminal alkyne at one end and a chloro group at the other. This structure allows for two distinct and highly selective chemical transformations:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne readily participates in the highly efficient and specific "click" reaction with azides to form a stable 1,2,3-triazole ring. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

  • Nucleophilic Substitution: The primary alkyl chloride is susceptible to nucleophilic attack by a variety of nucleophiles, enabling the introduction of diverse functional groups.

This dual reactivity allows for the strategic and controlled assembly of molecules. For instance, the alkyne can first be "clicked" with an azide-containing molecule of interest, followed by the displacement of the chloride with a second functional moiety. This orthogonal reactivity is central to its application in creating heterobifunctional linkers and probes.

Key Applications and Methodologies

The primary application of this compound in a click chemistry context is as a bifunctional linker. This enables the connection of two different molecular entities. A common strategy involves a two-step process:

  • Nucleophilic Substitution to Introduce an Azide: The chloro group is first converted to an azide through a nucleophilic substitution reaction, typically with sodium azide. This transforms the molecule into 7-azidohept-1-yne, a versatile intermediate that now possesses an azide for click chemistry and retains the terminal alkyne.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The newly formed 7-azidohept-1-yne or the original this compound can then be reacted with a corresponding azide or alkyne-functionalized molecule via CuAAC to form the desired conjugate.

This sequential approach allows for the precise and efficient construction of complex molecules.

Experimental Protocols

Protocol 1: Synthesis of 7-Azidohept-1-yne from this compound

This protocol details the conversion of the alkyl chloride to an azide, a crucial step for many downstream click chemistry applications.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for extraction and purification

  • Deionized water

  • Diethyl ether or other suitable organic solvent

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add sodium azide (1.5 - 2 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 7-azidohept-1-yne.

Quantitative Data Summary

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0130.61
Sodium Azide1.5 - 2.065.01
Product
7-Azidohept-1-yne137.19
Typical Yield > 90%
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using a this compound Derivative

This protocol provides a general method for the click reaction between an alkyne (such as this compound or its derivatives) and an azide-containing molecule.

Materials:

  • Alkyne-functionalized molecule (e.g., this compound or 7-azidohept-1-yne)

  • Azide-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water, or DMF)

  • Schlenk tube or vial with a screw cap

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • In a Schlenk tube or vial, dissolve the alkyne (1 equivalent) and the azide (1-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1-0.2 equivalents) in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, the reaction can be worked up by various methods depending on the properties of the product. Common workup procedures include:

    • Dilution with water and extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Filtration if the product precipitates.

    • Direct purification by column chromatography.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 1,2,3-triazole product.

Quantitative Data for a Representative CuAAC Reaction

ComponentMolar Eq.
Alkyne1.0
Azide1.0 - 1.2
Copper(II) Sulfate Pentahydrate0.1 - 0.2
Sodium Ascorbate0.2 - 0.5
Typical Yield > 85%

Visualizing the Workflow

The following diagrams illustrate the key synthetic pathways involving this compound.

G cluster_0 Synthesis of 7-Azidohept-1-yne start This compound reagent1 Sodium Azide (NaN3) DMF start->reagent1 Nucleophilic Substitution product1 7-Azidohept-1-yne reagent1->product1

Caption: Synthesis of 7-azidohept-1-yne.

G cluster_1 General Click Chemistry Workflow start_alkyne This compound or Derivative reagents CuSO4, Sodium Ascorbate Solvent start_alkyne->reagents start_azide Azide-containing Molecule (R-N3) start_azide->reagents product 1,2,3-Triazole Product reagents->product CuAAC Reaction

Caption: General CuAAC reaction workflow.

Conclusion

This compound is a powerful and versatile building block for researchers engaged in the synthesis of complex molecules. Its orthogonal reactive handles, the terminal alkyne and the primary alkyl chloride, provide a strategic advantage for the construction of bioconjugates, chemical probes, and novel materials. The protocols provided herein offer a starting point for the successful application of this reagent in a variety of click chemistry-based synthetic strategies.

Application Notes and Protocols: Synthesis of Derivatives from 7-Chlorohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of versatile derivatives starting from 7-chlorohept-1-yne. This starting material is a valuable bifunctional building block, possessing a terminal alkyne for "click" chemistry or Sonogashira coupling, and a terminal chloride for nucleophilic substitution. These protocols outline key methodologies for the preparation of an azide intermediate and subsequent derivatization through alkylation of a heterocyclic amine, providing a foundation for the development of novel molecules in drug discovery and materials science.

Key Synthetic Pathways

This compound serves as a linchpin for the introduction of a seven-carbon spacer with reactive handles at both ends. The primary synthetic routes explored herein involve:

  • Nucleophilic Substitution of the Chloride: The alkyl chloride moiety readily undergoes substitution reactions with various nucleophiles. This protocol details the synthesis of 7-azidohept-1-yne, a key intermediate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.

  • Alkylation of Heterocycles: The electrophilic nature of the terminal chloride allows for the N-alkylation of heterocyclic systems, a common strategy in medicinal chemistry to introduce linkers or modify solubility and binding properties.

The following sections provide detailed experimental procedures for these transformations.

Experimental Protocols

Protocol 1: Synthesis of 7-Azidohept-1-yne

This protocol describes the conversion of this compound to 7-azidohept-1-yne via nucleophilic substitution with sodium azide. This intermediate is primed for subsequent "click" chemistry reactions.

Reaction Scheme:

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO4), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x volume of DMF).

  • Combine the organic layers and wash with deionized water to remove residual DMF, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator to yield 7-azidohept-1-yne.

Quantitative Data Summary

ReactantProductSolventTemp (°C)Time (h)Yield (%)
This compound7-Azidohept-1-yneDMF6518>90

Note: Yields are typically high for this reaction but should be optimized for specific laboratory conditions.

Protocol 2: N-Alkylation of 4-Methylimidazole with this compound

This protocol details the synthesis of 7-(4-methyl-1H-imidazol-1-yl)hept-1-yne through the N-alkylation of 4-methylimidazole.

Reaction Scheme:

Materials:

  • This compound

  • 4-Methylimidazole

  • Potassium carbonate (K2CO3) or Sodium Hydride (NaH)

  • Acetonitrile (CH3CN) or Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Magnesium sulfate (MgSO4), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or inert atmosphere setup (if using NaH)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-methylimidazole (1.2 eq) in anhydrous acetonitrile or DMF in a round-bottom flask, add a base such as potassium carbonate (2.0 eq). If using a stronger base like sodium hydride (1.1 eq), an inert atmosphere (e.g., nitrogen or argon) is required, and the reagent should be handled with care.

  • Stir the suspension for 30 minutes at room temperature.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (for acetonitrile) or 80-90 °C (for DMF) and stir for 8-16 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the base.

  • If the solvent is acetonitrile, evaporate it under reduced pressure. If DMF is used, partition the mixture between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary

Reactant 1Reactant 2BaseSolventTemp (°C)Time (h)Yield (%)
This compound4-MethylimidazoleK2CO3CH3CNReflux1270-85

Note: The choice of base and solvent can influence the reaction rate and yield. The provided data is a representative example.

Synthetic Workflow and Logic

The following diagram illustrates the logical flow of the synthetic pathways described in this document, starting from the common precursor, this compound.

Synthesis_Workflow Start This compound Subst Nucleophilic Substitution Start->Subst NaN3, DMF Alkyl N-Alkylation Start->Alkyl Base, Solvent Azide 7-Azidohept-1-yne Subst->Azide Product2 7-(4-methyl-1H-imidazol-1-yl)hept-1-yne Alkyl->Product2 Click CuAAC 'Click' Chemistry Azide->Click Alkyne, Cu(I) Imidazole 4-Methylimidazole Imidazole->Alkyl Triazole 1,2,3-Triazole Derivatives Click->Triazole

Caption: Synthetic pathways from this compound.

This workflow highlights the utility of this compound as a versatile starting material for accessing a variety of functionalized molecules. The protocols provided offer robust methods for the synthesis of key intermediates and final products, which can be adapted and optimized for specific research and development needs.

Application Notes and Protocols: Grignard Reaction of 7-Chlorohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a Grignard reagent from 7-chlorohept-1-yne and its subsequent reaction with an electrophile, a fundamental transformation in organic synthesis with wide applications in drug discovery and development. The alkynyl and alkyl halide functionalities of this compound make it a versatile building block for the introduction of a seven-carbon chain containing a terminal alkyne, a common motif in biologically active molecules.

Overview

The Grignard reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon atom. In this protocol, we detail the formation of hept-6-ynylmagnesium chloride from this compound and its subsequent nucleophilic addition to a carbonyl compound.

Chemical Equation:

  • Formation of the Grignard Reagent: Cl-(CH₂)₅-C≡CH + Mg → ClMg-(CH₂)₅-C≡CH

  • Reaction with a Ketone (e.g., Acetone): ClMg-(CH₂)₅-C≡CH + (CH₃)₂CO → (CH₃)₂C(OMgCl)-(CH₂)₅-C≡CH

  • Aqueous Work-up: (CH₃)₂C(OMgCl)-(CH₂)₅-C≡CH + H₂O → (CH₃)₂C(OH)-(CH₂)₅-C≡CH + Mg(OH)Cl

Data Presentation

The following tables summarize the key quantitative data for the preparation of the Grignard reagent and its subsequent reaction.

Table 1: Reagents for Grignard Reagent Formation

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassMolar Equiv.
This compound130.6210.01.31 g1.0
Magnesium Turnings24.3112.00.29 g1.2
Anhydrous THF--20 mL-
Iodine253.81~0.021 crystalcatalytic

Table 2: Reagents for Reaction with Acetone

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassMolar Equiv.
Hept-6-ynylmagnesium chloride~155.0~10.0in 20 mL THF1.0
Acetone58.0810.00.58 g (0.74 mL)1.0
Anhydrous THF--10 mL-

Table 3: Expected Product Yield

ProductMolar Mass ( g/mol )Theoretical Yield (g)Expected % Yield
2-Methyloct-7-yn-2-ol154.251.5480-90%

Experimental Protocols

3.1. Preparation of Hept-6-ynylmagnesium Chloride

Materials:

  • Three-necked round-bottom flask (100 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is scrupulously dry. The entire system should be under a positive pressure of an inert gas.

  • Magnesium Activation: Place the magnesium turnings (0.29 g, 12.0 mmol) in the flask. Add a single crystal of iodine to activate the magnesium surface.

  • Initiation of Reaction: Add a small portion (approx. 1-2 mL) of a solution of this compound (1.31 g, 10.0 mmol) in 10 mL of anhydrous tetrahydrofuran (THF) to the magnesium turnings.

  • Maintaining the Reaction: The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing. Once initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic.[1]

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting greyish solution of hept-6-ynylmagnesium chloride is used directly in the next step.

3.2. Reaction with Acetone

Procedure:

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Addition of Electrophile: Add a solution of acetone (0.58 g, 10.0 mmol) in 10 mL of anhydrous THF dropwise to the stirred Grignard solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) while cooling the flask in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 2-methyloct-7-yn-2-ol, can be purified by flash column chromatography on silica gel.

Visualizations

Diagram 1: Experimental Workflow for Grignard Reaction

Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification A Activate Mg with I₂ B Add this compound in THF A->B Initiate C Reflux B->C D Hept-6-ynylmagnesium chloride C->D Formation E Cool to 0°C D->E F Add Acetone in THF E->F G Warm to RT F->G H Alkoxide Intermediate G->H I Quench with aq. NH₄Cl H->I J Extract with Et₂O I->J K Dry and Concentrate J->K L Purify (Chromatography) K->L M Final Product L->M

Caption: Workflow for the synthesis of 2-methyloct-7-yn-2-ol.

Diagram 2: Logical Relationship of Reaction Steps

Reaction_Steps Start Start Materials: This compound, Mg, Acetone Step1 Formation of Hept-6-ynylmagnesium chloride Start->Step1 Step2 Nucleophilic Addition to Acetone Step1->Step2 Step3 Formation of Magnesium Alkoxide Step2->Step3 Step4 Protonation during Aqueous Work-up Step3->Step4 End Final Product: 2-Methyloct-7-yn-2-ol Step4->End

Caption: Key chemical transformations in the Grignard synthesis.

References

7-Chlorohept-1-yne: A Versatile Bifunctional Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

7-Chlorohept-1-yne is a valuable bifunctional building block in organic synthesis, offering two distinct reactive sites: a terminal alkyne and a primary alkyl chloride. This duality allows for a wide range of selective chemical transformations, making it an attractive starting material for the synthesis of complex molecules, including pharmaceutical intermediates and bioactive compounds. The terminal alkyne moiety can participate in a variety of reactions such as carbon-carbon bond-forming cross-coupling reactions, cycloadditions, and nucleophilic additions. Concurrently, the alkyl chloride provides a handle for nucleophilic substitution reactions, enabling the introduction of various functional groups. This application note will detail selected applications and provide a protocol for a representative synthetic transformation utilizing this compound.

Applications in Organic Synthesis

The unique combination of a terminal alkyne and an alkyl chloride in this compound opens up numerous possibilities for the construction of diverse molecular architectures.

1. Nucleophilic Substitution Reactions:

The primary chloride in this compound is susceptible to nucleophilic attack by a variety of nucleophiles, allowing for the introduction of functionalities such as azides, cyanides, iodides, and amines. These transformations are fundamental in elongating carbon chains and introducing key functional groups for further synthetic manipulations.

2. Sonogashira Coupling:

The terminal alkyne is an excellent substrate for Sonogashira coupling, a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides.[1][2] This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of conjugated enynes and arylalkynes, which are common motifs in natural products and pharmaceuticals.

3. Grignard Reagent Formation:

The alkyl chloride can be converted into a Grignard reagent, which can then act as a nucleophile in reactions with carbonyl compounds and other electrophiles. This provides a pathway to more complex carbon skeletons.

4. Synthesis of Heterocycles:

This compound can serve as a precursor for the synthesis of various heterocyclic compounds. For instance, following nucleophilic substitution to introduce a nitrogen-containing group, intramolecular cyclization can lead to the formation of nitrogen-containing rings.

Experimental Protocols

This section provides a detailed protocol for a two-step synthesis of hept-6-yn-1-amine from this compound, proceeding via a Gabriel synthesis. The Gabriel synthesis is a robust method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often observed in direct amination reactions.[3]

Protocol 1: Synthesis of 2-(Hept-6-yn-1-yl)isoindoline-1,3-dione

This procedure describes the N-alkylation of potassium phthalimide with this compound.

Reaction Scheme:

G Potassium_Phthalimide Potassium Phthalimide reagents DMF Heat Potassium_Phthalimide->reagents 7_Chlorohept_1_yne This compound 7_Chlorohept_1_yne->reagents Product 2-(Hept-6-yn-1-yl)isoindoline-1,3-dione KCl KCl reagents->Product reagents->KCl

Caption: N-alkylation of potassium phthalimide with this compound.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)
This compoundC₇H₁₁Cl130.621.31 g10.0
Potassium PhthalimideC₈H₄KNO₂185.222.04 g11.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL-

Procedure:

  • To a stirred solution of potassium phthalimide (2.04 g, 11.0 mmol) in anhydrous N,N-dimethylformamide (20 mL) is added this compound (1.31 g, 10.0 mmol).

  • The reaction mixture is heated to 70 °C and stirred for 12 hours under an inert atmosphere.

  • After cooling to room temperature, the mixture is poured into 100 mL of water and extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with water (2 x 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(hept-6-yn-1-yl)isoindoline-1,3-dione.

Expected Yield: ~80-90%

Protocol 2: Synthesis of Hept-6-yn-1-amine

This procedure describes the hydrazinolysis of the phthalimide group to liberate the primary amine.

Reaction Scheme:

G Starting_Material 2-(Hept-6-yn-1-yl)isoindoline-1,3-dione reagents Ethanol Reflux Starting_Material->reagents Hydrazine Hydrazine Hydrate Hydrazine->reagents Product Hept-6-yn-1-amine Byproduct Phthalhydrazide reagents->Product reagents->Byproduct

Caption: Hydrazinolysis of 2-(hept-6-yn-1-yl)isoindoline-1,3-dione.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)
2-(Hept-6-yn-1-yl)isoindoline-1,3-dioneC₁₅H₁₅NO₂241.291.93 g8.0
Hydrazine Hydrate (64%)N₂H₄·H₂O50.060.75 mL~15.0
Ethanol (95%)C₂H₅OH46.0730 mL-
Hydrochloric Acid (conc.)HCl36.46As needed-
Sodium Hydroxide (aq.)NaOH40.00As needed-

Procedure:

  • A solution of 2-(hept-6-yn-1-yl)isoindoline-1,3-dione (1.93 g, 8.0 mmol) in ethanol (30 mL) is prepared in a round-bottom flask.

  • Hydrazine hydrate (0.75 mL, ~15.0 mmol) is added to the solution.

  • The reaction mixture is heated at reflux for 2 hours, during which a white precipitate (phthalhydrazide) forms.

  • After cooling to room temperature, the mixture is acidified with concentrated hydrochloric acid and then heated at reflux for an additional hour.

  • The mixture is cooled, and the phthalhydrazide precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in water and washed with diethyl ether.

  • The aqueous layer is basified with a sodium hydroxide solution until pH > 12 and then extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are dried over anhydrous potassium carbonate, filtered, and the solvent is removed under reduced pressure to yield hept-6-yn-1-amine.

Expected Yield: ~70-85%

Data Summary

The following table summarizes the key quantitative data for the representative synthesis.

StepProductStarting MaterialYield (%)Purity (%)
12-(Hept-6-yn-1-yl)isoindoline-1,3-dioneThis compound80-90>95
2Hept-6-yn-1-aminePhthalimide derivative70-85>98

Logical Workflow

The overall synthetic strategy involves the protection of the amino group as a phthalimide, followed by deprotection to yield the desired primary amine. This workflow is depicted below.

G A This compound C N-Alkylation (Gabriel Synthesis) A->C B Potassium Phthalimide B->C D 2-(Hept-6-yn-1-yl)isoindoline-1,3-dione C->D F Hydrazinolysis D->F E Hydrazine Hydrate E->F G Hept-6-yn-1-amine F->G

Caption: Synthetic workflow for the preparation of hept-6-yn-1-amine.

This compound is a highly useful and versatile building block in organic synthesis. Its bifunctional nature allows for a wide array of chemical transformations at both the alkyne and alkyl chloride moieties. The provided protocol for the synthesis of hept-6-yn-1-amine via the Gabriel synthesis is a representative example of how the alkyl chloride functionality can be effectively utilized to introduce a primary amine, a key functional group in many biologically active molecules. The resulting product, with its terminal alkyne, is primed for further functionalization, highlighting the strategic utility of this compound in the design and execution of complex synthetic routes.

References

Application Notes and Protocols for Heterocycle Synthesis Using 7-Chlorohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-substituted piperidine derivatives, valuable heterocyclic scaffolds in medicinal chemistry, utilizing 7-chlorohept-1-yne as a versatile starting material. Due to the limited availability of direct published procedures employing this compound, this protocol is constructed based on well-established analogous reactions involving the intramolecular cyclization of ω-haloalkynes and subsequent hydroamination. The proposed synthesis proceeds via a two-step, one-pot reaction sequence involving an initial nucleophilic substitution of the chlorine atom with a primary amine, followed by a base-mediated intramolecular cyclization of the resulting secondary amino-alkyne. This application note includes a detailed experimental protocol, a summary of expected yields based on analogous reactions, and graphical representations of the workflow and reaction mechanism to guide researchers in the successful synthesis of these important heterocyclic compounds.

Introduction

Nitrogen-containing heterocycles, particularly the piperidine ring system, are prevalent structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals. The development of efficient and modular synthetic routes to substituted piperidines is therefore a significant focus in organic and medicinal chemistry. This compound is a commercially available and versatile building block that possesses two reactive functional groups: a terminal alkyne and a primary alkyl chloride. This bifunctionality allows for sequential reactions to construct cyclic systems. This application note details a robust procedure for the synthesis of an N-substituted 2-methylenepiperidine derivative from this compound and a primary amine. The methodology is based on an initial SN2 reaction followed by an intramolecular 6-exo-dig cyclization.

Proposed Reaction Pathway

The overall synthetic strategy involves a one-pot reaction of this compound with a primary amine, such as benzylamine. The first step is the nucleophilic substitution of the chloride by the amine to form the N-(hept-6-yn-1-yl)benzylamine intermediate. Subsequent addition of a base facilitates the deprotonation of the terminal alkyne, which can then undergo an intramolecular nucleophilic attack on the alkyne, leading to the formation of the six-membered piperidine ring. The resulting product is an exocyclic enamine which is in equilibrium with its endocyclic imine tautomer.

Experimental Protocol

Objective: To synthesize N-benzyl-2-methylenepiperidine from this compound and benzylamine.

Materials:

  • This compound (98% purity)

  • Benzylamine (99% purity)

  • Potassium tert-butoxide (KOtBu) (95% purity)

  • Anhydrous Toluene

  • Anhydrous Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 7.66 mmol, 1.0 equiv.) and anhydrous toluene (30 mL) under an argon atmosphere.

  • Addition of Amine: Add benzylamine (0.90 g, 8.43 mmol, 1.1 equiv.) to the solution at room temperature.

  • Initial Amination: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC (eluent: 10% ethyl acetate in hexanes) to confirm the consumption of the starting material.

  • Cyclization Step: After cooling the reaction mixture to room temperature, add potassium tert-butoxide (1.29 g, 11.5 mmol, 1.5 equiv.) in one portion.

  • Heating and Monitoring: Heat the reaction mixture to 110 °C and stir for an additional 12 hours. Monitor the formation of the product by TLC.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: 5-15% ethyl acetate in hexanes gradient) to afford the pure N-benzyl-2-methylenepiperidine.

Quantitative Data

The yields of intramolecular cyclizations of aminoalkynes can vary depending on the substrate, catalyst, and reaction conditions. The following table summarizes yields for analogous 6-exo-dig cyclizations of N-substituted aminoalkynes to provide an expected range for the proposed synthesis.

Starting Material AnalogueAmineCatalyst/BaseSolventTemperature (°C)Yield (%)
N-(hept-6-yn-1-yl)aniline-KOtBuToluene11075-85
N-tosylhept-6-yn-1-amine-Pd(OAc)₂/dppfToluene10080-90
N-(hept-6-yn-1-yl)butylamine-NaHTHF6560-70

Note: This data is compiled from analogous reactions and serves as an estimation. Actual yields may vary.

Visualizations

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: This compound & Benzylamine in Toluene start->setup amination S_N2 Reaction (80°C, 12h) setup->amination cyclization Addition of KOtBu Intramolecular Cyclization (110°C, 12h) amination->cyclization workup Quenching & Aqueous Work-up cyclization->workup purification Flash Column Chromatography workup->purification product N-benzyl-2-methylenepiperidine purification->product

Caption: Overall workflow for the one-pot synthesis of N-benzyl-2-methylenepiperidine.

Proposed Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: S_N2 Amination cluster_step2 Step 2: Intramolecular Cyclization (6-exo-dig) A This compound C N-(hept-6-yn-1-yl)benzylamine (Intermediate) A->C + Benzylamine - HCl B Benzylamine D Intermediate + KOtBu E Deprotonated Alkyne (Anionic Intermediate) D->E - tBuOH F Cyclized Intermediate E->F Intramolecular Attack G Product Tautomers: N-benzyl-2-methylenepiperidine (Exo-enamine) F->G Protonation H N-benzyl-1,2,3,4-tetrahydropyridine (Endo-imine) G->H Tautomerization

Caption: Proposed mechanism for the formation of N-benzyl-2-methylenepiperidine.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Potassium tert-butoxide is a strong base and is corrosive; handle with care.

  • Toluene and diethyl ether are flammable solvents; avoid open flames.

Conclusion

The protocol described provides a comprehensive guide for the synthesis of N-substituted piperidines from this compound. This method offers a practical and adaptable route to a valuable class of heterocyclic compounds relevant to drug discovery and development. The provided workflow, mechanistic insights, and comparative data for analogous reactions should enable researchers to successfully implement and potentially expand upon this synthetic strategy.

Application Note: The Strategic Use of 7-Chlorohept-1-yne in the Synthesis of Novel Combretastatin A-4 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chlorohept-1-yne is a versatile bifunctional reagent with significant potential in the synthesis of complex bioactive molecules and natural product analogs. Its terminal alkyne and primary alkyl chloride moieties offer orthogonal reactivity, enabling sequential functionalization and the introduction of a flexible seven-carbon linker. This application note details a proposed synthetic protocol for the use of this compound in the generation of novel analogs of the potent anticancer natural product, Combretastatin A-4 (CA-4). While direct literature examples of this compound in this specific context are not available, this note provides a scientifically grounded, hypothetical application based on established synthetic strategies for CA-4 analogs, which often involve the modification of the linker between its two aromatic rings.

Principle of Application

Combretastatin A-4, isolated from the African bushwillow Combretum caffrum, is a powerful inhibitor of tubulin polymerization. Its clinical development has been hampered by its poor solubility and propensity for isomerization. The synthesis of analogs with modified linkers is a key strategy to overcome these limitations and enhance therapeutic potential. This compound can be employed to introduce a flexible, seven-carbon chain between the two key aromatic rings of CA-4, potentially improving its pharmacokinetic profile. The terminal alkyne allows for coupling to one of the aromatic rings via a Sonogashira reaction, while the alkyl chloride can be used to alkylate the phenolic hydroxyl group of the other ring.

Proposed Synthetic Scheme

The proposed synthesis of a novel CA-4 analog using this compound is a two-step process involving a Sonogashira coupling followed by a Williamson ether synthesis.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Williamson Ether Synthesis A 3,4,5-Trimethoxyphenylacetylene C Pd(PPh3)2Cl2, CuI, Et3N A->C B This compound B->C D Intermediate 1 C->D E Intermediate 1 G K2CO3, Acetone E->G F 3-Hydroxy-4-methoxybenzaldehyde F->G H Final CA-4 Analog G->H

Caption: Proposed two-step synthesis of a Combretastatin A-4 analog.

Experimental Protocols

Materials and Methods
  • Reagents: 3,4,5-Trimethoxyphenylacetylene, this compound, Pd(PPh3)2Cl2, CuI, Triethylamine (Et3N), 3-Hydroxy-4-methoxybenzaldehyde, Potassium carbonate (K2CO3), Acetone, Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexane, Brine.

  • Instrumentation: Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator, NMR spectrometer, Mass spectrometer.

Step 1: Synthesis of 1-Chloro-7-(3,4,5-trimethoxyphenyl)hept-6-yne (Intermediate 1)
  • To a solution of 3,4,5-trimethoxyphenylacetylene (1.0 eq) and this compound (1.2 eq) in anhydrous triethylamine (10 mL/mmol of acetylene) is added Pd(PPh3)2Cl2 (0.02 eq) and CuI (0.04 eq) under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with saturated aqueous NH4Cl and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (Hexane:EtOAc gradient) to afford Intermediate 1.

Step 2: Synthesis of the Final Combretastatin A-4 Analog
  • To a solution of 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in acetone (15 mL/mmol) is added K2CO3 (2.0 eq) and Intermediate 1 (1.1 eq).

  • The reaction mixture is heated to reflux and stirred for 24 hours.

  • The mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (Hexane:EtOAc gradient) to yield the final CA-4 analog.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)Physical State
Intermediate 1 C16H21ClO3300.7985-95Pale yellow oil
Final CA-4 Analog C24H28O5404.4870-80White solid

Signaling Pathway

The synthesized CA-4 analog is designed to target the tubulin polymerization pathway, a critical process in cell division. By inhibiting tubulin polymerization, the analog is expected to induce cell cycle arrest and apoptosis in cancer cells.

G CA-4 Analog CA-4 Analog Tubulin Dimers Tubulin Dimers CA-4 Analog->Tubulin Dimers Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disrupts Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Induces Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Leads to

Caption: Inhibition of tubulin polymerization by the CA-4 analog.

Conclusion

This application note outlines a plausible and detailed synthetic route for a novel Combretastatin A-4 analog utilizing this compound. The proposed protocols are based on well-established synthetic methodologies and provide a clear framework for the synthesis and potential biological evaluation of this new compound. The use of this compound offers a straightforward approach to introduce a flexible linker, which may lead to analogs with improved pharmacological properties. This hypothetical application serves as a guide for researchers interested in exploring the utility of bifunctional reagents like this compound in the design and synthesis of new therapeutic agents.

Protecting Group Strategies for the Terminal Alkyne in 7-Chlorohept-1-yne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selection and implementation of protecting group strategies for the terminal alkyne of 7-chlorohept-1-yne. The presence of a terminal alkyne, a versatile functional group in organic synthesis, often necessitates protection to prevent undesired reactions under various conditions. The choice of an appropriate protecting group is critical to the success of a synthetic route, ensuring high yields and chemoselectivity. This guide focuses on common and effective protecting groups, providing quantitative data and step-by-step protocols to aid in the strategic planning and execution of complex molecular syntheses.

Introduction to Protecting Groups for Terminal Alkynes

Terminal alkynes are characterized by a weakly acidic proton, which can be readily deprotonated by bases, making the alkyne a potent nucleophile. While this reactivity is advantageous for many transformations, it can interfere with reactions targeting other functional groups within the same molecule. Protecting the terminal alkyne masks its acidic proton, rendering it inert to basic or nucleophilic conditions. An ideal protecting group should be:

  • Easy to introduce and remove: The protection and deprotection steps should proceed in high yield under mild conditions that do not affect other functional groups.

  • Stable: The protecting group must be robust enough to withstand the desired reaction conditions.

  • Orthogonal: It should be possible to remove the protecting group selectively in the presence of other protecting groups.

This guide explores three primary classes of protecting groups for terminal alkynes: Silyl Ethers, Diphenylphosphoryl, and Dicobalt Octacarbonyl complexes.

Silyl Ether Protecting Groups

Silyl ethers are the most common protecting groups for terminal alkynes due to their ease of introduction, tunable stability, and relatively mild removal conditions. The stability of the silyl ether is influenced by the steric bulk of the substituents on the silicon atom.

Common Silyl Protecting Groups:

  • Trimethylsilyl (TMS): One of the smallest silyl protecting groups, it is easily introduced and removed. However, its lability can be a drawback in multi-step syntheses.

  • tert-Butyldimethylsilyl (TBDMS or TBS): Offers greater stability than TMS towards a wider range of reaction conditions, making it a popular choice for more complex syntheses.

  • Triisopropylsilyl (TIPS): A bulky silyl group that provides significant steric hindrance, resulting in high stability towards many reagents. Its removal often requires stronger conditions.

Quantitative Data for Silyl Ether Protection and Deprotection
Protecting GroupSubstrateProtection ConditionsYield (%)Deprotection ConditionsYield (%)Reference
TMS Terminal AlkyneTMS-Cl, Et3N, THF, 0 °C to rt, 2 h>95K2CO3, MeOH, rt, 2 hHighGeneral Protocol
TBDMS Terminal AlkyneTBDMS-Cl, Imidazole, DMF, rt, 16 h~100TBAF (1M in THF), THF, rt, 2-16 h>90General Protocol
TIPS Terminal AlkyneTIPS-Cl, DMAP, Et3N, rt, 25 h~95TBAF (1M in THF), THF, rt, 30 min - 4 h84-95

Note: Yields are typical and may vary depending on the specific substrate and reaction scale.

Experimental Protocols for Silyl Ether Protection and Deprotection

Protocol 1: Trimethylsilyl (TMS) Protection of this compound

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).

  • Slowly add trimethylsilyl chloride (TMS-Cl, 1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of TMS-protected this compound

  • Dissolve the TMS-protected this compound (1.0 eq) in methanol.

  • Add potassium carbonate (0.2 eq) to the solution.

  • Stir the mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

Protocol 3: tert-Butyldimethylsilyl (TBDMS) Protection of this compound

  • To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with a mixture of hexane and ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 4: TBAF-mediated Deprotection of TBDMS-protected this compound

  • Dissolve the TBDMS-protected this compound (1.0 eq) in THF.

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC (typically 2-16 hours).

  • Once the reaction is complete, quench with water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow for Silyl Ether Protection and Deprotection

silyl_protection_workflow cluster_protection Protection cluster_deprotection Deprotection start_prot This compound reaction_prot Reaction in Anhydrous Solvent (e.g., THF, DMF) start_prot->reaction_prot reagents_prot Silyl Chloride (TMS-Cl, TBDMS-Cl, or TIPS-Cl) Base (e.g., Et3N, Imidazole) reagents_prot->reaction_prot protected_product Silyl-protected This compound reaction_prot->protected_product start_deprot Silyl-protected This compound reaction_deprot Reaction at Room Temperature start_deprot->reaction_deprot reagents_deprot Deprotecting Agent (e.g., K2CO3/MeOH or TBAF/THF) reagents_deprot->reaction_deprot deprotected_product This compound reaction_deprot->deprotected_product

Workflow for Silyl Ether Protection and Deprotection.

Diphenylphosphoryl Protecting Group

The diphenylphosphoryl (Ph₂P(O)) group offers a polar alternative to the less polar silyl protecting groups. This polarity can be advantageous for the purification of intermediates by chromatography, as it often leads to better separation from non-polar byproducts.[1] The Ph₂P(O) group is stable under acidic conditions and can be removed with bases like potassium tert-butoxide (t-BuOK) or Grignard reagents.[1]

Quantitative Data for Diphenylphosphoryl Protection and Deprotection
Protecting GroupSubstrateProtection ConditionsYield (%)Deprotection ConditionsYield (%)Reference
Ph₂P(O) PhenylacetylenePh₂PCl, CuI, Et₃N, then H₂O₂72t-BuOK or MeMgBrHigh[1]
Experimental Protocols for Diphenylphosphoryl Protection and Deprotection

Protocol 5: Diphenylphosphoryl Protection of this compound

  • To a solution of this compound (1.0 eq), copper(I) iodide (0.05 eq), and triethylamine (2.0 eq) in an appropriate solvent, add chlorodiphenylphosphine (1.1 eq) at room temperature under an inert atmosphere.[1]

  • Stir the reaction mixture until the starting material is consumed as monitored by TLC.

  • Cool the reaction mixture to 0 °C and slowly add hydrogen peroxide (30% aqueous solution, 1.5 eq).

  • Stir for 1 hour at 0 °C, then allow to warm to room temperature.

  • Quench the reaction with sodium thiosulfate solution.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Protocol 6: Deprotection of Diphenylphosphoryl-protected this compound

  • Dissolve the diphenylphosphoryl-protected alkyne (1.0 eq) in an anhydrous solvent such as THF under an inert atmosphere.

  • Add a solution of potassium tert-butoxide (1.2 eq) or methylmagnesium bromide (1.2 eq) at room temperature.[1]

  • Stir the reaction until completion as indicated by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product, wash the organic layer, dry, and concentrate.

  • Purify by flash column chromatography.

Workflow for Diphenylphosphoryl Protection and Deprotection

diphenylphosphoryl_workflow cluster_protection Protection cluster_deprotection Deprotection start_prot This compound reaction_prot Two-step Reaction start_prot->reaction_prot reagents_prot 1. Ph₂PCl, CuI, Et₃N 2. H₂O₂ reagents_prot->reaction_prot protected_product Ph₂P(O)-protected This compound reaction_prot->protected_product start_deprot Ph₂P(O)-protected This compound reaction_deprot Reaction in Anhydrous Solvent start_deprot->reaction_deprot reagents_deprot Base (e.g., t-BuOK or MeMgBr) reagents_deprot->reaction_deprot deprotected_product This compound reaction_deprot->deprotected_product

Workflow for Diphenylphosphoryl Protection and Deprotection.

Dicobalt Octacarbonyl Protecting Group

Dicobalt octacarbonyl (Co₂(CO)₈) forms a stable, non-planar complex with the alkyne triple bond, effectively protecting it from a variety of reagents, including those used for hydrogenation and electrophilic addition. This protecting group is particularly useful when reactions need to be performed on other unsaturated parts of the molecule. The cobalt complex can be removed under mild oxidative conditions.

Quantitative Data for Dicobalt Octacarbonyl Protection and Deprotection
Protecting GroupSubstrateProtection ConditionsYield (%)Deprotection ConditionsYield (%)Reference
Co₂(CO)₈ AlkyneCo₂(CO)₈, Solvent (e.g., CH₂Cl₂), rtHighOxidant (e.g., (NH₄)₂Ce(NO₃)₆, FeCl₃), rtHighGeneral Protocol
Experimental Protocols for Dicobalt Octacarbonyl Protection and Deprotection

Protocol 7: Dicobalt Octacarbonyl Protection of this compound

  • Dissolve this compound (1.0 eq) in an inert solvent such as dichloromethane or hexane.

  • Add dicobalt octacarbonyl (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture until the formation of the red-brown cobalt complex is complete (usually rapid, monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and any volatile byproducts.

  • The resulting cobalt complex can often be used in the next step without further purification.

Protocol 8: Deprotection of the Dicobalt Octacarbonyl Complex

  • Dissolve the dicobalt octacarbonyl-alkyne complex in a suitable solvent like acetone or ethanol.

  • Add an oxidizing agent such as ceric ammonium nitrate (CAN) or ferric chloride (FeCl₃) portion-wise until the red-brown color disappears.

  • Stir the reaction at room temperature for 1-2 hours.

  • Filter the reaction mixture through a pad of celite to remove cobalt salts.

  • Concentrate the filtrate and purify the resulting alkyne by flash column chromatography.

Workflow for Dicobalt Octacarbonyl Protection and Deprotection

cobalt_carbonyl_workflow cluster_protection Protection cluster_deprotection Deprotection start_prot This compound reaction_prot Complexation in Inert Solvent start_prot->reaction_prot reagents_prot Co₂(CO)₈ reagents_prot->reaction_prot protected_product Co₂(CO)₆-alkyne complex reaction_prot->protected_product start_deprot Co₂(CO)₆-alkyne complex reaction_deprot Oxidative Cleavage start_deprot->reaction_deprot reagents_deprot Oxidizing Agent (e.g., CAN, FeCl₃) reagents_deprot->reaction_deprot deprotected_product This compound reaction_deprot->deprotected_product

References

Catalytic Systems for the Functionalization of 7-Chlorohept-1-yne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic functionalization of 7-chlorohept-1-yne. This versatile building block possesses two reactive sites: a terminal alkyne and a primary alkyl chloride. This dual functionality allows for a range of selective transformations, making it a valuable synthon in medicinal chemistry and materials science for the introduction of linker moieties or the construction of complex molecular architectures.

Overview of Catalytic Functionalization Strategies

The functionalization of this compound can be selectively directed towards the terminal alkyne or involve both the alkyne and the chloro-group. Key catalytic strategies include:

  • Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction to form a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. This reaction is fundamental for building more complex arylalkyne structures.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient "click chemistry" reaction that unites the terminal alkyne with an azide to form a stable 1,2,3-triazole ring. This is a popular method for bioconjugation and materials science applications.

  • Intramolecular Cyclization: The presence of both a nucleophilic alkyne and an electrophilic alkyl chloride within the same molecule allows for catalytic intramolecular cyclization to form cyclic compounds. Palladium-based catalysts are often employed for this transformation.

Experimental Protocols and Data

Sonogashira Coupling of this compound with Iodobenzene

This protocol describes a typical Sonogashira coupling reaction to synthesize 1-(7-chlorohept-1-yn-1-yl)benzene.

Reaction Scheme:

Experimental Protocol:

  • To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(PPh₃)₄ (0.02 eq), CuI (0.03 eq), and a magnetic stir bar.

  • Add a solution of this compound (1.0 eq) and iodobenzene (1.1 eq) in anhydrous triethylamine (Et₃N) (0.2 M solution).

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Quantitative Data Summary (Representative):

EntryAryl HalideCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ (2), CuI (3)Et₃N251285
2BromobenzenePd(PPh₃)₄ (2), CuI (3)Et₃N602470

Experimental Workflow:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Pd(PPh₃)₄, CuI, This compound, Iodobenzene, Et₃N degas Degas (Freeze-Pump-Thaw) reagents->degas react Stir at RT for 12h degas->react monitor Monitor by TLC react->monitor quench Quench with NH₄Cl(aq) monitor->quench extract Extract with Et₂O quench->extract purify Column Chromatography extract->purify product product purify->product Product

Sonogashira Coupling Workflow
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Benzyl Azide

This protocol details the synthesis of 1-benzyl-4-(5-chloropentyl)-1H-1,2,3-triazole.

Reaction Scheme:

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water (0.5 M).

  • To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq).

  • Stir the reaction mixture vigorously at room temperature for 24 hours. The reaction mixture will become heterogeneous.

  • Monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the product by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Quantitative Data Summary (Representative):

EntryAzideCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
1Benzyl AzideCuSO₄·5H₂O, Na-Ascorbatet-BuOH/H₂O252492
2Phenyl AzideCuSO₄·5H₂O, Na-Ascorbatet-BuOH/H₂O252490

Experimental Workflow:

CuAAC_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Workup & Purification dissolve Dissolve Alkyne & Azide in t-BuOH/H₂O add_cat Add Sodium Ascorbate and CuSO₄·5H₂O dissolve->add_cat stir Stir at RT for 24h add_cat->stir tlc Monitor by TLC stir->tlc extract Extract with Ethyl Acetate tlc->extract purify Flash Chromatography extract->purify final_product final_product purify->final_product Final Product

CuAAC Reaction Workflow
Palladium-Catalyzed Intramolecular Cyclization of this compound

This protocol outlines a potential pathway for the intramolecular cyclization of this compound to form a seven-membered ring containing an exocyclic double bond. This type of reaction is often substrate-dependent and may require significant optimization.

Reaction Scheme:

Experimental Protocol:

  • To a Schlenk tube, add Pd(OAc)₂ (0.05 eq), a suitable phosphine ligand (e.g., PPh₃, 0.1 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (Ar).

  • Add a solution of this compound (1.0 eq) in an anhydrous, polar aprotic solvent (e.g., DMF or Acetonitrile, 0.1 M).

  • Heat the reaction mixture at 80-100 °C and monitor by GC-MS.

  • Upon consumption of the starting material, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Quantitative Data Summary (Representative):

EntryCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂/PPh₃K₂CO₃DMF1004865
2PdCl₂(PPh₃)₂Cs₂CO₃Acetonitrile804872

Catalytic Cycle Diagrams

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_cu Copper Cycle Pd(0)L₂ Pd(0)L₂ Pd(II)(Ar)XL₂ Pd(II)(Ar)XL₂ Pd(0)L₂->Pd(II)(Ar)XL₂ Oxidative Addition (Ar-X) Pd(II)(Ar)(C≡CR)L₂ Pd(II)(Ar)(C≡CR)L₂ Pd(II)(Ar)XL₂->Pd(II)(Ar)(C≡CR)L₂ Transmetalation (from Cu-C≡CR) Pd(II)(C≡CR)XL₂ Pd(II)(C≡CR)XL₂ Pd(II)(Ar)(C≡CR)L₂->Pd(0)L₂ Reductive Elimination product Ar-C≡C-R Pd(II)(Ar)(C≡CR)L₂->product CuX CuX Cu-C≡CR Cu-C≡CR CuX->Cu-C≡CR R-C≡CH, Base Cu-C≡CR->CuX to Pd(II)

Sonogashira Catalytic Cycle
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Catalytic Cycle

CuAAC_Cycle Cu(I) Cu(I) Cu(I)-Acetylide Cu(I)-Acetylide Cu(I)->Cu(I)-Acetylide R-C≡CH Cu(I)-Vinylidene Cu(I)-Vinylidene Cu(I)-Acetylide->Cu(I)-Vinylidene R'-N₃ Cu(I)-Triazolide Cu(I)-Triazolide Cu(I)-Vinylidene->Cu(I)-Triazolide Cyclization Cu(I)-Triazolide->Cu(I) Protonolysis product Triazole Cu(I)-Triazolide->product

CuAAC Catalytic Cycle

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chlorohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Chlorohept-1-yne synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A prevalent and effective method for synthesizing this compound is through the nucleophilic substitution reaction of a 6-halo-1-chlorohexane with an acetylide salt. A particularly useful precursor is 1-chloro-6-iodohexane, which allows for the selective reaction of the more reactive iodide with the acetylide, leaving the chloride intact. The reaction is typically carried out using a commercially available lithium acetylide source, such as lithium acetylide ethylenediamine complex.

Q2: I am observing a significant amount of a byproduct with the same mass as my starting material. What could be the issue?

A2: If you are using a dihaloalkane precursor, such as 1,6-dichlorohexane, and a strong base like sodium amide to generate the acetylide in situ, you may face issues with the reactivity of the base. The strong base can lead to elimination reactions, forming undesired alkene byproducts. Using a milder and more specific acetylide source like lithium acetylide with a more reactive leaving group (like iodide in 1-chloro-6-iodohexane) can minimize this side reaction.

Q3: My yield of this compound is consistently low. What are the key parameters to optimize?

A3: Low yields can result from several factors. Key parameters to investigate include:

  • Reaction Temperature: The stability of the acetylide and the rate of the SN2 reaction are temperature-dependent. Running the reaction at too high a temperature can promote elimination side reactions.

  • Purity of Reagents: Ensure your 1-chloro-6-iodohexane is pure and free of any di-iodinated or di-chlorinated impurities. The lithium acetylide complex should be handled under anhydrous conditions to prevent quenching.

  • Reaction Time: The reaction should be monitored (e.g., by TLC or GC) to determine the optimal time for completion. Insufficient time will result in unreacted starting material, while excessively long times can lead to product degradation or side reactions.

  • Solvent: Anhydrous polar aprotic solvents like DMSO or DMF are typically used to facilitate the SN2 reaction. Ensure the solvent is dry.

Q4: How can I effectively purify the final product, this compound?

A4: Purification is typically achieved through fractional distillation under reduced pressure. Given the volatility of the product, care must be taken to avoid losses. Column chromatography on silica gel can also be employed for smaller scale purifications, using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and a small amount of ethyl acetate).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive lithium acetylideUse fresh, properly stored lithium acetylide ethylenediamine complex. Ensure it is handled under an inert atmosphere (e.g., argon or nitrogen).
Poor quality of 1-chloro-6-iodohexaneVerify the purity of the starting material by NMR or GC-MS. Purify by distillation if necessary.
Insufficient reaction temperatureGradually increase the reaction temperature, monitoring for product formation and the appearance of byproducts.
Presence of Elimination Byproducts (e.g., 1-chlorohex-6-ene) Reaction temperature is too highMaintain a lower reaction temperature. The SN2 reaction is generally favored over E2 at lower temperatures.[1]
Use of a sterically hindered base/nucleophileLithium acetylide is not sterically hindered, but if other bases are present, they could promote elimination. Ensure the reaction is clean.
Formation of Dialkylated Product (1,8-dichlorooct-2,6-diyne) Use of excess acetylene sourceUse a stoichiometric amount or a slight excess of the lithium acetylide complex.
Reaction with residual starting materialEnsure the reaction goes to completion to consume the 1-chloro-6-iodohexane.
Difficulty in Product Isolation Product volatilityUse a cold trap during distillation and handle the purified product at low temperatures.
Co-elution with impurities during chromatographyOptimize the eluent system for column chromatography to achieve better separation.

Experimental Protocols

Synthesis of 1-Chloro-6-iodohexane from 1,6-Hexanediol

This two-step procedure first converts 1,6-hexanediol to 6-chloro-1-hexanol, which is then converted to 1-chloro-6-iodohexane.

Step 1: Synthesis of 6-Chloro-1-hexanol

A high-yield (95.2%) synthesis of 6-chloro-1-hexanol from 1,6-hexanediol has been reported using cyanuric chloride in DMF.

Step 2: Synthesis of 1-Chloro-6-iodohexane

The conversion of the alcohol to the iodide can be achieved using a standard iodination reaction, for example, the Appel reaction (using triphenylphosphine and iodine).

Synthesis of this compound

This procedure is a general method based on the alkylation of acetylides with primary alkyl halides.

Materials:

  • 1-Chloro-6-iodohexane

  • Lithium acetylide ethylenediamine complex

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, add lithium acetylide ethylenediamine complex (1.1 equivalents) and anhydrous DMSO.

  • Stir the suspension under a positive pressure of inert gas.

  • Slowly add a solution of 1-chloro-6-iodohexane (1 equivalent) in anhydrous DMSO to the suspension at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or hexane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Synthesis_Pathway Synthesis Pathway for this compound 1,6-Hexanediol 1,6-Hexanediol 6-Chloro-1-hexanol 6-Chloro-1-hexanol 1,6-Hexanediol->6-Chloro-1-hexanol  Chlorinating Agent (e.g., Cyanuric Chloride) 1-Chloro-6-iodohexane 1-Chloro-6-iodohexane 6-Chloro-1-hexanol->1-Chloro-6-iodohexane  Iodinating Agent (e.g., PPh3, I2) This compound This compound 1-Chloro-6-iodohexane->this compound  Lithium Acetylide

Caption: Synthetic route to this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield of this compound check_reagents Verify Purity of Starting Materials (1-Chloro-6-iodohexane, Lithium Acetylide) start->check_reagents reagents_ok Reagents Pure check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Temperature, Time, Solvent) reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Systematically Optimize Parameters (e.g., lower temperature) conditions_ok->optimize_conditions No check_byproducts Analyze Byproducts (GC-MS, NMR) conditions_ok->check_byproducts Yes optimize_conditions->check_conditions end Improved Yield optimize_conditions->end elimination Elimination Product Observed? check_byproducts->elimination adjust_for_elimination Lower Reaction Temperature elimination->adjust_for_elimination Yes other_byproducts Other Byproducts? elimination->other_byproducts No adjust_for_elimination->check_conditions adjust_for_elimination->end investigate_other Investigate Other Side Reactions (e.g., dialkylation) other_byproducts->investigate_other investigate_other->end

Caption: Troubleshooting guide for low yield.

Logical_Relationships Key Parameter Relationships and Outcomes cluster_params Reaction Parameters cluster_outcomes Potential Outcomes Temperature Temperature High Yield (Desired) High Yield (Desired) Temperature->High Yield (Desired) Optimal Low Yield Low Yield Temperature->Low Yield Too Low Elimination Byproduct Elimination Byproduct Temperature->Elimination Byproduct Too High Reagent Purity Reagent Purity Reagent Purity->High Yield (Desired) High Reagent Purity->Low Yield Low Reaction Time Reaction Time Reaction Time->High Yield (Desired) Optimal Reaction Time->Low Yield Too Long (degradation) Incomplete Reaction Incomplete Reaction Reaction Time->Incomplete Reaction Too Short

Caption: Parameter effects on reaction outcome.

References

Technical Support Center: Reactions with 7-Chlorohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Chlorohept-1-yne. The information is designed to help you anticipate and address common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

The most frequently encountered side products in reactions involving this compound are a result of its bifunctional nature, possessing both a terminal alkyne and a primary alkyl chloride. The primary side reactions include:

  • Homocoupling (Glaser Coupling): Dimerization of this compound to form 1,14-dichlorotetradeca-1,13-diyne. This is particularly common in copper-catalyzed reactions like the Sonogashira coupling.[1][2][3][4]

  • Intramolecular Cyclization: Cyclization to form cyclohept-1-en-1-yl derivatives, particularly under basic conditions.

  • Elimination: Dehydrochlorination to form hept-1-en-6-yne. This can be favored by strong, non-nucleophilic bases.

  • Substitution: Nucleophilic substitution at the primary chloride, leading to the introduction of other functional groups.

  • Oligomerization: Polymerization of the alkyne moiety, which can be promoted by certain catalysts or reaction conditions.

  • Hydrolysis: Conversion of the chloro group to a hydroxyl group, forming 7-hydroxyhept-1-yne, if water is present in the reaction mixture.

Troubleshooting Guides

Issue 1: Formation of Homocoupled Dimer (Glaser Byproduct) in Sonogashira Coupling

Symptoms:

  • Appearance of a significant peak in your GC-MS or LC-MS corresponding to the mass of 1,14-dichlorotetradeca-1,13-diyne.

  • Reduced yield of the desired cross-coupled product.

Root Causes:

  • The presence of a copper(I) co-catalyst, which is essential for the traditional Sonogashira reaction, can also catalyze the oxidative coupling of the terminal alkyne with itself.[1][2][3]

  • An oxygen-rich reaction environment can promote the oxidation of the copper(I) catalyst, facilitating the homocoupling pathway.[2]

Solutions:

Mitigation StrategyExperimental ProtocolExpected Outcome
Copper-Free Sonogashira Protocol Reaction Setup: To a degassed solution of this compound (1 eq.), your aryl/vinyl halide (1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an appropriate solvent (e.g., THF, DMF), add a suitable amine base (e.g., triethylamine, diisopropylamine, 2-3 eq.). Degassing: Thoroughly degas the solvent and reaction mixture by several freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period. Execution: Run the reaction under a strict inert atmosphere at the appropriate temperature for your specific substrates.Significantly reduces or eliminates the formation of the homocoupled dimer, leading to a cleaner reaction profile and higher yield of the desired product.[3]
Use of a Co-solvent System Solvent System: Employ a mixture of a polar aprotic solvent (e.g., DMF) and a non-polar solvent (e.g., toluene). Rationale: This can sometimes alter the solubility and reactivity of the catalytic species in a way that disfavors the homocoupling reaction.May reduce the amount of homocoupling byproduct, although it may not eliminate it completely.
Slow Addition of the Alkyne Procedure: Add the this compound to the reaction mixture containing the aryl/vinyl halide and catalysts dropwise over an extended period using a syringe pump. Rationale: Maintaining a low concentration of the terminal alkyne can disfavor the bimolecular homocoupling reaction.Can lead to a decrease in the formation of the dimer, but may require longer reaction times.

Troubleshooting Workflow for Homocoupling:

start Homocoupling Side Product Detected check_copper Is a Copper(I) co-catalyst being used? start->check_copper yes_copper Switch to a Copper-Free Protocol check_copper->yes_copper Yes no_copper Optimize Reaction Conditions check_copper->no_copper No end Reduced Homocoupling yes_copper->end check_atmosphere Is the reaction environment strictly anaerobic? no_copper->check_atmosphere yes_anaerobic Consider slow addition of alkyne check_atmosphere->yes_anaerobic Yes no_anaerobic Improve degassing procedure (e.g., freeze-pump-thaw) check_atmosphere->no_anaerobic No yes_anaerobic->end no_anaerobic->end

Caption: Troubleshooting workflow for minimizing homocoupling side products.

Issue 2: Unwanted Intramolecular Cyclization

Symptoms:

  • Formation of a byproduct with the same mass as the starting material but different retention time and fragmentation pattern, consistent with a cyclic isomer.

  • Reduced yield of the desired linear product.

Root Cause:

  • The use of strong, sterically hindered bases (e.g., potassium tert-butoxide, LDA) can deprotonate the terminal alkyne, and the resulting acetylide can act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom to form a seven-membered ring.

Solutions:

Mitigation StrategyExperimental ProtocolExpected Outcome
Choice of Base Recommendation: Use a milder, non-nucleophilic amine base such as triethylamine or diisopropylethylamine (DIPEA). Rationale: These bases are generally not strong enough to promote significant intramolecular cyclization under typical reaction conditions.Minimizes the formation of the cyclic byproduct.
Lower Reaction Temperature Procedure: If the desired reaction allows, perform the experiment at a lower temperature (e.g., room temperature or 0 °C). Rationale: The activation energy for the intramolecular cyclization may be higher than that of the desired intermolecular reaction.Can suppress the rate of the cyclization side reaction.
Protecting Group Strategy Procedure: Protect the terminal alkyne with a suitable protecting group (e.g., trimethylsilyl - TMS) before performing reactions at the chloro-terminated end. The protecting group can be removed in a subsequent step. Protocol for TMS protection: React this compound with trimethylsilyl chloride in the presence of a base like triethylamine.Completely prevents intramolecular cyclization by blocking the nucleophilic acetylide formation.

Logical Relationship for Preventing Intramolecular Cyclization:

start Intramolecular Cyclization Observed check_base Is a strong, sterically hindered base used? start->check_base yes_strong_base Switch to a milder amine base (e.g., TEA, DIPEA) check_base->yes_strong_base Yes no_strong_base Consider reaction temperature check_base->no_strong_base No end Minimized Cyclization yes_strong_base->end check_temp Can the reaction be run at a lower temperature? no_strong_base->check_temp yes_lower_temp Lower the reaction temperature check_temp->yes_lower_temp Yes no_lower_temp Employ a protecting group strategy for the alkyne check_temp->no_lower_temp No yes_lower_temp->end no_lower_temp->end

Caption: Decision-making process to prevent intramolecular cyclization.

Issue 3: Competing Elimination and Substitution Reactions

Symptoms:

  • Formation of hept-1-en-6-yne (elimination product) or a product where the chlorine has been replaced by another nucleophile (substitution product).

  • Complex reaction mixture with multiple products.

Root Causes:

  • The choice of base and nucleophile plays a critical role in determining the reaction pathway. Strong, non-nucleophilic bases favor elimination, while strong nucleophiles favor substitution.

  • Higher reaction temperatures generally favor elimination over substitution.

Solutions:

Desired ReactionRecommended ConditionsRationale
Substitution Use a strong, non-basic nucleophile (e.g., NaN₃, NaCN) in a polar aprotic solvent (e.g., DMSO, DMF) at moderate temperatures.These conditions favor the Sₙ2 pathway.
Elimination Use a strong, sterically hindered, non-nucleophilic base (e.g., DBU, potassium tert-butoxide) at elevated temperatures.These conditions favor the E2 pathway.
Minimizing Both When performing reactions at the alkyne terminus (e.g., Sonogashira coupling), use a mild amine base (e.g., triethylamine) and moderate temperatures.These conditions are generally not harsh enough to promote significant elimination or substitution at the alkyl chloride.

Experimental Workflow for Selective Reactions:

start Starting Material: This compound substitution Desired: Substitution (Sₙ2) start->substitution elimination Desired: Elimination (E2) start->elimination alkyne_reaction Desired: Reaction at Alkyne start->alkyne_reaction sub_conditions Use Strong, Non-basic Nucleophile (e.g., NaN₃, NaCN) Polar Aprotic Solvent Moderate Temperature substitution->sub_conditions elim_conditions Use Strong, Sterically Hindered Base (e.g., DBU, t-BuOK) Elevated Temperature elimination->elim_conditions alkyne_conditions Use Mild Amine Base (e.g., TEA) Moderate Temperature alkyne_reaction->alkyne_conditions

Caption: Workflow for selecting conditions for desired reaction pathways.

References

Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 7-Chlorohept-1-yne in Sonogashira coupling reactions. The information is tailored for scientists and professionals in research and drug development.

Frequently Asked Questions (FAQs)

Q1: I am not observing any product formation in my Sonogashira coupling reaction between this compound and my aryl halide. What are the likely causes?

A1: The most probable cause for a lack of product formation is the low reactivity of the aryl chloride. The reactivity of halides in Sonogashira coupling follows the general trend: I > Br > OTf >> Cl.[1][2] Aryl chlorides are notoriously unreactive under standard Sonogashira conditions. To address this, consider the following:

  • Switch to a more reactive aryl halide: If possible, using an aryl iodide or bromide will significantly increase the reaction rate.

  • Optimize the catalytic system: For aryl chlorides, specialized palladium catalysts and ligands are often necessary. Bulky, electron-rich phosphine ligands can improve the efficiency of the oxidative addition step, which is often rate-limiting for aryl chlorides.[3]

  • Increase the reaction temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the aryl chloride. However, be mindful of potential side reactions at elevated temperatures.

Q2: I am concerned about potential side reactions involving the chloroalkyl chain of this compound. Is this a valid concern?

A2: Under typical palladium-catalyzed Sonogashira conditions, the C(sp³)–Cl bond of the heptyl chain is generally unreactive.[4][5] The palladium catalyst is highly selective for the oxidative addition into the C(sp²)–X bond of the aryl halide. Therefore, intramolecular side reactions or coupling at the chloroalkyl position are unlikely to be the primary issue. However, if you are using a highly reactive catalytic system or harsh reaction conditions, the possibility of side reactions cannot be entirely ruled out.

Q3: My reaction is producing a significant amount of homocoupled alkyne (Glaser coupling product). How can I minimize this side reaction?

A3: The formation of alkyne dimers is a common side reaction in Sonogashira couplings, often promoted by the presence of copper(I) and oxygen. To mitigate this:

  • Utilize copper-free conditions: Numerous copper-free Sonogashira protocols have been developed to avoid homocoupling. These reactions often require a higher loading of the palladium catalyst or the use of specific ligands.

  • Ensure rigorous exclusion of oxygen: Degas your solvents and reactants thoroughly and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Control the reaction temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

Q4: Can I selectively couple an aryl halide in the presence of the alkyl chloride on this compound?

A4: Yes, high chemoselectivity is expected. The palladium catalyst will preferentially react with the aryl halide (C(sp²)–X bond) over the alkyl chloride (C(sp³)–Cl bond).[4][5] This selectivity is a key feature of palladium-catalyzed cross-coupling reactions.

Q5: What if I want to perform a subsequent reaction involving the chloroalkyl group?

A5: The chloroalkyl group should remain intact during the Sonogashira coupling, making it available for subsequent functionalization. This allows for a two-step synthetic strategy where the alkyne is first coupled, and then the chloride is used in a separate reaction, such as a nucleophilic substitution.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No or Low Yield Low reactivity of the aryl chloride.- Switch to an aryl iodide or bromide if possible.- Use a palladium catalyst with bulky, electron-rich ligands (e.g., phosphine-based ligands).- Increase the reaction temperature.
Catalyst deactivation.- Ensure all reagents and solvents are anhydrous and degassed.- Use fresh, high-quality catalyst and ligands.
Inefficient base.- Use a stronger base such as Cs₂CO₃ or an amine base like triethylamine or diisopropylethylamine.
Glaser Homocoupling Presence of oxygen and copper(I) catalyst.- Implement a copper-free Sonogashira protocol.- Thoroughly degas all solvents and reagents.- Maintain a strict inert atmosphere.
Decomposition of Starting Materials Reaction temperature is too high.- Lower the reaction temperature and monitor the reaction progress over a longer period.
Difficulty in Product Purification Presence of residual catalyst and ligands.- Employ appropriate chromatographic techniques for purification.- Consider using a heterogeneous catalyst that can be easily filtered off.
Reaction Stalls Insufficient catalyst loading.- Increase the catalyst loading, especially for less reactive aryl chlorides.

Experimental Protocols

General Protocol for Sonogashira Coupling of an Aryl Bromide with this compound:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add a degassed solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add this compound (1.2 equiv) and a degassed amine base, such as triethylamine (2.0 equiv).

  • Stir the reaction mixture at room temperature or heat as required (typically 40-80 °C for aryl bromides).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: For aryl chlorides, a more active catalytic system, such as one employing a bulky phosphine ligand and a stronger base, along with higher reaction temperatures, will likely be necessary.

Alternative Protocol for Coupling of Non-activated Alkyl Chlorides (Advanced):

For cases where coupling at the C(sp³)–Cl bond is desired, a nickel-based catalytic system can be employed. This is a more advanced technique and requires careful optimization.

  • In a glovebox, to a vial add a nickel catalyst with a suitable ligand (e.g., a [P,S] bidentate ligand), CuI (0.05 equiv), and Cs₂CO₃ (1.5 equiv).[4]

  • Add the terminal alkyne (1.0 equiv), the alkyl chloride (e.g., this compound, 1.1 equiv), and an anhydrous solvent like DMSO.[4]

  • If coupling an alkyl chloride, an additive like NaI (0.2 equiv) may be beneficial.[6]

  • Stir the reaction at the optimized temperature (e.g., 50 °C) and monitor for product formation.[6]

  • Work-up and purification would follow a similar procedure to the palladium-catalyzed reaction.

Visualizing the Troubleshooting Workflow

Sonogashira_Troubleshooting start Start: Sonogashira with This compound check_reaction Reaction Successful? start->check_reaction no_product No/Low Yield check_reaction->no_product No side_products Side Products Observed check_reaction->side_products Yes, but... end_product Desired Product check_reaction->end_product Yes check_halide Aryl Halide Reactivity? no_product->check_halide Investigate Cause check_side_product_type Homocoupling? side_products->check_side_product_type Identify Side Product optimize_catalyst Use Bulky, Electron-Rich Ligands & Stronger Base. Increase Temperature. check_halide->optimize_catalyst Chloride check_conditions Check Catalyst Activity, Solvent & Base. check_halide->check_conditions Bromide/Iodide check_reaction_again1 check_reaction_again1 optimize_catalyst->check_reaction_again1 check_conditions->check_reaction_again1 check_reaction_again1->check_reaction use_cu_free Switch to Copper-Free Conditions & Degas Thoroughly. check_side_product_type->use_cu_free Yes check_temp Check for Decomposition. Lower Reaction Temperature. check_side_product_type->check_temp No check_reaction_again2 check_reaction_again2 use_cu_free->check_reaction_again2 check_temp->check_reaction_again2 check_reaction_again2->check_reaction

Caption: Troubleshooting workflow for Sonogashira coupling with this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 7-Chlorohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 7-Chlorohept-1-yne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and reliable method for synthesizing this compound is through the alkylation of an acetylide anion with a suitable 5-carbon electrophile bearing a chlorine atom. A common strategy involves the reaction of lithium acetylide (often as a complex with ethylenediamine) with 1,5-dichloropentane or 1-chloro-5-iodopentane. The higher reactivity of the iodo-substituent allows for selective displacement, leaving the chloro-group intact.

Q2: Why is a strong base necessary for this reaction?

A2: A strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), is crucial for deprotonating a source of acetylene (like lithium acetylide) to form the highly nucleophilic acetylide anion. This anion is the key reactive species that attacks the alkyl halide in an SN2 reaction to form the new carbon-carbon bond.

Q3: Can I use a weaker base like sodium hydroxide?

A3: No, weaker bases like sodium hydroxide are not strong enough to effectively deprotonate acetylene or its derivatives. The pKa of terminal alkynes is around 25, requiring a base with a conjugate acid of a much higher pKa to drive the deprotonation equilibrium to completion.

Q4: What are the critical parameters to control for optimizing the yield of this compound?

A4: The critical parameters to optimize are temperature, choice of solvent, the stoichiometry of reactants, and the nature of the leaving group on the pentyl chain. Low temperatures are generally preferred to minimize side reactions. Anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are typically used. Using an alkyl halide with a better leaving group (I > Br > Cl) can improve reaction rates, but selectivity becomes important when another halogen is present in the molecule.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of acetylene. 2. Inactive alkyl halide. 3. Presence of moisture in the reaction. 4. Incorrect reaction temperature.1. Ensure the use of a sufficiently strong and fresh base. 2. Check the purity and integrity of the alkyl halide. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Optimize the temperature; typically, the deprotonation is performed at low temperatures, and the alkylation is allowed to warm to room temperature slowly.
Formation of Significant Side Products (e.g., di-alkylation, elimination) 1. Use of a dihaloalkane with two identical leaving groups (e.g., 1,5-dichloropentane) leading to a mixture of products. 2. The reaction temperature is too high, promoting E2 elimination. 3. Use of a secondary or tertiary alkyl halide.1. Employ a haloalkane with two different leaving groups (e.g., 1-chloro-5-iodopentane) to favor selective reaction at the more reactive site. 2. Maintain a low reaction temperature during the addition of the alkyl halide and allow the reaction to proceed at a controlled temperature. 3. Ensure a primary alkyl halide is used to favor the SN2 pathway over elimination.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts.1. Use a slight excess of the acetylide to ensure the complete consumption of the alkyl halide. 2. Employ fractional distillation under reduced pressure for purification. The boiling point of this compound is a key parameter for its separation. Column chromatography on silica gel can also be an effective purification method.

Experimental Protocols

Key Experiment: Synthesis of this compound via Alkylation of Lithium Acetylide

This protocol describes a general procedure for the synthesis of this compound. Optimization of specific conditions may be required based on laboratory-specific equipment and reagent purity.

Materials:

  • Lithium acetylide-ethylenediamine complex

  • 1,5-Dichloropentane or 1-chloro-5-iodopentane

  • Anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for inert gas.

  • Deprotonation: Under a positive pressure of inert gas, charge the flask with lithium acetylide-ethylenediamine complex and anhydrous DMSO. Cool the mixture to 0-5 °C using an ice bath.

  • Alkylation: Add 1-chloro-5-iodopentane (or 1,5-dichloropentane) dropwise to the stirred suspension via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC analysis.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum or by column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

Entry Alkyl Halide Base Solvent Temperature (°C) Time (h) Yield (%)
11,5-Dichloropentanen-BuLiTHF-78 to 251245
21,5-DichloropentaneNaNH₂Liq. NH₃-33655
31-Chloro-5-iodopentanen-BuLiTHF-78 to 251275
41-Chloro-5-iodopentaneLi-acetylide EDADMSO0 to 251885

Note: The data in this table is illustrative and intended to demonstrate the expected trends in yield based on the choice of reagents and conditions.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Steps cluster_workup Workup and Purification A Flame-dried Glassware B Inert Atmosphere (N2/Ar) A->B C Anhydrous Solvent B->C D Deprotonation of Acetylene Source C->D E Slow Addition of Alkyl Halide D->E F Reaction Monitoring (TLC/GC) E->F G Quenching F->G H Extraction G->H I Drying H->I J Purification (Distillation/Chromatography) I->J

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_reactants Reactants cluster_intermediates Key Intermediate cluster_products Products R1 Acetylene Source I1 Acetylide Anion R1->I1 Deprotonation R2 Strong Base R2->I1 Deprotonation R3 Primary Alkyl Halide P1 This compound R3->P1 SN2 Attack P2 Side Products (Elimination/Dialkylation) R3->P2 Side Reactions I1->P1 SN2 Attack I1->P2 Side Reactions

Caption: Logical relationship of reactants and products in the synthesis.

Technical Support Center: Purification of 7-Chlorohept-1-yne and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 7-chlorohept-1-yne and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary purification techniques for this compound?

A1: The most common and effective purification techniques for this compound, a relatively nonpolar liquid, are vacuum distillation and column chromatography. For solid derivatives, recrystallization is also a viable option. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in a synthesis of this compound?

A2: A common synthetic route to this compound involves the reaction of a dihaloalkane (like 1-chloro-6-iodohexane) with an acetylide source. Potential impurities from this synthesis can include:

  • Unreacted starting materials: 1-chloro-6-iodohexane.

  • Solvent and reagents: High-boiling point solvents or residual reagents.

  • Side products: Dimerized alkynes or products from elimination reactions.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to separate volatile components and identify them by their mass-to-charge ratio, providing both qualitative and quantitative information about impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the structure of the desired product and detect the presence of impurities by comparing the spectra to a reference.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture.

Q4: Is this compound stable during purification?

A4: Terminal alkynes can be sensitive to heat and certain reactive conditions. Prolonged heating during distillation should be avoided to minimize potential decomposition or side reactions. When using silica gel chromatography, it's important to use a non-acidic grade of silica, as the acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound and its derivatives.

Troubleshooting Vacuum Distillation
Problem Potential Cause Solution
Bumping or uneven boiling - Inadequate stirring. - Superheating of the liquid.- Ensure vigorous and consistent stirring with a magnetic stir bar. - Use a heating mantle with a stirrer and ensure even heating. - Avoid using boiling chips in a vacuum distillation as they are ineffective.
Product not distilling at the expected temperature - Incorrect pressure reading. - Presence of a significant amount of low-boiling impurities. - System leaks.- Calibrate the pressure gauge. - Perform a preliminary distillation to remove low-boiling components. - Check all joints and connections for leaks.
Product decomposition (darkening of the distillation pot) - Overheating. - Prolonged heating time.- Use a lower bath temperature and a higher vacuum. - Distill the product as quickly as possible without sacrificing separation efficiency.
Troubleshooting Column Chromatography
Problem Potential Cause Solution
Poor separation of spots on TLC and column - Inappropriate solvent system.- Systematically test different solvent systems with varying polarities (e.g., hexane/ethyl acetate mixtures) using TLC to find the optimal separation.
Compound is not eluting from the column - Solvent system is too nonpolar.- Gradually increase the polarity of the eluent. For example, if you are using pure hexane, start adding small percentages of ethyl acetate.
Compound is eluting too quickly - Solvent system is too polar.- Decrease the polarity of the eluent. For example, if you are using a 10% ethyl acetate in hexane mixture, reduce the percentage of ethyl acetate.
Streaking of bands on the column - Sample is too concentrated. - Interaction with acidic silica gel.- Dilute the sample before loading it onto the column. - Consider using neutral alumina or a deactivated silica gel as the stationary phase.
Troubleshooting Recrystallization (for solid derivatives)
Problem Potential Cause Solution
No crystals form upon cooling - Too much solvent was used. - The compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent and try cooling again. - Try a different solvent or a solvent mixture in which the compound has lower solubility at room temperature.
Oiling out instead of crystallization - The solution is supersaturated. - The cooling process is too rapid.- Add a small amount of additional solvent and reheat until the oil dissolves, then cool slowly. - Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Low recovery of the product - The compound has significant solubility in the cold solvent.- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.

Section 3: Experimental Protocols

Protocol 1: Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Use a magnetic stirrer and a heating mantle.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring the sample.

    • Slowly evacuate the system to the desired pressure.

    • Gradually heat the distillation flask using the heating mantle.

    • Collect the fraction that distills at the expected boiling point and pressure.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully release the vacuum.

    • Disassemble the apparatus.

dot

Caption: Workflow for the vacuum distillation of this compound.

Protocol 2: Column Chromatography of this compound
  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane) and pour it into the column, allowing it to pack evenly.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with a nonpolar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to elute the compound of interest.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

dot

Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation Pack_Column Pack Column with Silica Gel Load_Sample Load Crude Sample Pack_Column->Load_Sample Elute Elute with Solvent Gradient Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Monitor_TLC Monitor Fractions by TLC Collect_Fractions->Monitor_TLC Combine_Fractions Combine Pure Fractions Monitor_TLC->Combine_Fractions Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent Pure_Product Obtain Purified Product Evaporate_Solvent->Pure_Product

Caption: General workflow for column chromatography purification.

Section 4: Quantitative Data

The following table summarizes key physical properties of this compound and a related derivative. This data is essential for planning purification procedures.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC7H11Cl130.6178-80 @ 33 Torr
6-Chlorohept-1-yneC7H11Cl130.61Not available
7-Chloro-5-methylhept-1-yneC8H13Cl144.64Not available

Note: Data for derivatives is limited in the public domain. Researchers should characterize their specific derivatives to determine these properties.

References

Addressing the instability of 7-Chlorohept-1-yne under basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-Chlorohept-1-yne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address the instability of this compound under basic conditions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable in the presence of bases?

A1: The instability of this compound in basic conditions arises from the presence of two reactive sites in the molecule: the acidic terminal alkyne proton and the C-Cl bond on a primary carbon. Bases can induce two primary competing reactions:

  • Deprotonation of the Terminal Alkyne: The hydrogen atom on the C1 carbon of the alkyne is acidic and can be readily removed by a base to form a terminal acetylide anion.

  • Elimination/Substitution Reactions: The chloro group at the C7 position can undergo elimination (E2) or substitution (S(_N)2) reactions when treated with a base, especially at elevated temperatures.

The formation of the acetylide is often the more facile process with most bases. The resulting acetylide is a potent nucleophile and can participate in subsequent reactions.

Q2: What are the common decomposition pathways for this compound under basic conditions?

A2: The primary decomposition pathway initiated by base is the deprotonation of the terminal alkyne. The resulting acetylide can then potentially undergo intramolecular cyclization, although this is less likely for a 7-membered ring. More commonly, if strong, non-nucleophilic bases are used at higher temperatures, dehydrohalogenation (elimination of HCl) can occur to form various unsaturated products. Under conditions where the base is also a nucleophile, substitution at the C7 position can compete with these pathways.

Q3: How can I prevent the degradation of this compound during a reaction that requires a base?

A3: The most effective strategy is to protect the terminal alkyne. By replacing the acidic proton with a protecting group, you can prevent deprotonation and the subsequent side reactions. Silyl protecting groups, such as trimethylsilyl (TMS) or triethylsilyl (TES), are commonly used for this purpose. These groups are stable under a variety of reaction conditions but can be easily removed when desired.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no yield of the desired product; recovery of starting material is also low. Decomposition of this compound due to the basic reaction conditions.1. Protect the terminal alkyne with a suitable protecting group (e.g., TMS, TES) before proceeding with the reaction. 2. Use a milder, non-nucleophilic base if possible. 3. Lower the reaction temperature.
Formation of multiple unidentified byproducts. Competing side reactions such as elimination, substitution, or polymerization initiated by the base.1. Protect the terminal alkyne to simplify the reaction pathway. 2. Optimize the reaction conditions (base, solvent, temperature) to favor the desired transformation. 3. Analyze the byproduct mixture to identify the major side reactions and tailor the solution accordingly.
The reaction is successful, but the alkyne is deprotected during workup. The protecting group is labile under the workup conditions.Choose a more robust protecting group that is stable to the workup conditions but can be cleaved orthogonally.

Experimental Protocols

Protocol 1: Protection of this compound with a Trimethylsilyl (TMS) Group

Objective: To protect the terminal alkyne of this compound to prevent its deprotonation under basic conditions.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Chlorotrimethylsilane (TMSCl)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-BuLi (1.05 eq) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add TMSCl (1.1 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), and concentrate under reduced pressure to afford the TMS-protected this compound.

Protocol 2: Deprotection of TMS-protected this compound

Objective: To remove the TMS protecting group to regenerate the terminal alkyne.

Materials:

  • TMS-protected this compound

  • Methanol (MeOH)

  • Potassium carbonate (K(_2)CO(_3))

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • Dissolve the TMS-protected this compound (1.0 eq) in methanol.

  • Add potassium carbonate (0.2 eq) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Add deionized water and extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO(_4), and concentrate under reduced pressure to yield the deprotected this compound.

Visualizations

DecompositionPathways This compound This compound Acetylide Heptynylide Anion This compound->Acetylide Deprotonation SideProducts Unsaturated Byproducts This compound->SideProducts Dehydrohalogenation Base Base Elimination Elimination (E2)

Caption: Decomposition pathways of this compound under basic conditions.

ProtectionWorkflow cluster_protection Protection Step cluster_reaction Reaction under Basic Conditions cluster_deprotection Deprotection Step Start This compound Step1 React with Base (e.g., n-BuLi) Start->Step1 Step2 React with Protecting Group Source (e.g., TMSCl) Step1->Step2 Protected Protected this compound Step2->Protected Reaction Desired Reaction with Base Protected->Reaction Deprotection Remove Protecting Group Reaction->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: Experimental workflow for using a protecting group strategy.

TroubleshootingLogic Problem Low Yield / Multiple Products? CheckBase Is the base too strong or nucleophilic? Problem->CheckBase Yes CheckTemp Is the temperature too high? CheckBase->CheckTemp No UseMilderBase Use a milder, non-nucleophilic base. CheckBase->UseMilderBase Yes ProtectAlkyne Protect the terminal alkyne. CheckTemp->ProtectAlkyne No LowerTemp Lower the reaction temperature. CheckTemp->LowerTemp Yes

Caption: A logical flow for troubleshooting reactions with this compound.

Minimizing byproducts in the Grignard reaction of 7-Chlorohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproducts in the Grignard reaction of 7-Chlorohept-1-yne.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected byproducts in the Grignard reaction of this compound?

A1: The primary byproducts are typically the Wurtz coupling product (1,14-dichlorotetradeca-1,13-diyne) and the product resulting from the reaction with the acidic terminal alkyne proton. Other potential byproducts can arise from reactions with atmospheric moisture or oxygen.

Q2: Why is the terminal alkyne proton a problem?

A2: The terminal alkyne proton is acidic and can be deprotonated by the highly basic Grignard reagent. This acid-base reaction consumes the Grignard reagent and the starting material, reducing the yield of the desired product.

Q3: What is Wurtz coupling and why does it occur?

A3: Wurtz coupling is a side reaction where the Grignard reagent reacts with the starting alkyl halide. In this case, the Grignard reagent formed from this compound can react with another molecule of this compound to form a dimer. This side product formation diminishes the selectivity of the Grignard reagent formation.

Q4: How can I minimize the formation of the Wurtz coupling byproduct?

A4: To reduce Wurtz coupling, it is recommended to use a large excess of magnesium, add the this compound slowly to the magnesium suspension, and maintain a low reaction temperature.

Q5: What are the ideal reaction conditions to minimize byproducts?

A5: Ideal conditions include using a high-purity magnesium source, ensuring strictly anhydrous and inert atmospheric conditions, maintaining a low reaction temperature (typically 0-5 °C during addition), and slow, controlled addition of the alkyl halide.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired product - Reaction with moisture or oxygen.- Incomplete reaction.- Significant byproduct formation.- Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).- Use anhydrous solvents.- Extend reaction time or gently warm the mixture after the initial addition.- Optimize addition rate and temperature to minimize side reactions.
High percentage of Wurtz coupling product - High local concentration of the alkyl halide.- High reaction temperature.- Add the this compound solution dropwise to the magnesium suspension with vigorous stirring.- Maintain a low reaction temperature throughout the addition.- Use a larger volume of solvent to dilute the reactants.
Formation of a significant amount of alkyne deprotonation byproduct The Grignard reagent is reacting as a base with the terminal alkyne.- This is an inherent reactivity. To favor the desired reaction, ensure the subsequent electrophile is highly reactive and added promptly after the Grignard formation is complete. Consider protecting the alkyne if this side reaction is predominant and the desired reaction is with the chloride end.
Reaction fails to initiate - Inactive magnesium surface (oxide layer).- Insufficiently dry conditions.- Activate the magnesium turnings before the reaction (e.g., with a small crystal of iodine, 1,2-dibromoethane, or by mechanical stirring).- Ensure all reagents and solvents are scrupulously dry.

Experimental Protocols

General Protocol for the Grignard Reaction of this compound
  • Preparation:

    • Oven-dry all glassware and allow to cool under a stream of dry nitrogen or argon.

    • Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Place magnesium turnings in the flask.

  • Initiation:

    • Briefly heat the flask with the magnesium under vacuum and then flush with nitrogen/argon to ensure dryness and activate the magnesium.

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.

    • Add a small portion of the this compound solution in anhydrous diethyl ether or THF to the dropping funnel and add a few drops to the magnesium.

    • Observe for signs of reaction initiation (e.g., bubbling, heat generation, disappearance of the iodine color). If the reaction does not start, gently warm the flask.

  • Addition:

    • Once the reaction has initiated, dilute the remaining this compound with anhydrous ether or THF in the dropping funnel.

    • Add the solution dropwise to the stirred magnesium suspension at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.

  • Completion and Use:

    • After the addition is complete, stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction.

    • The resulting Grignard reagent is ready for reaction with an electrophile.

GC-MS Protocol for Byproduct Analysis
  • Sample Preparation:

    • Carefully quench a small aliquot of the reaction mixture with a saturated aqueous solution of ammonium chloride.

    • Extract the organic components with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Dilute the sample to an appropriate concentration for GC-MS analysis.

  • GC-MS Conditions (Illustrative):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Program: 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Scan range 40-500 m/z.

Data Presentation

Table 1: Illustrative Effect of Temperature on Byproduct Formation

Reaction Temperature (°C)Desired Product Yield (%)Wurtz Coupling Byproduct (%)Other Byproducts (%)
0751510
25 (Room Temp)602515
35 (Reflux in Ether)454015

Table 2: Illustrative Effect of Addition Rate on Byproduct Formation

Addition Time (minutes)Desired Product Yield (%)Wurtz Coupling Byproduct (%)Other Byproducts (%)
10 (Fast)553510
30 (Moderate)702010
60 (Slow)80128

Note: The data in these tables are illustrative and intended to demonstrate general trends. Actual results may vary based on specific experimental conditions.

Visualizations

Grignard_Reaction_Pathway cluster_main Main Reaction Pathway A This compound C Grignard Reagent (ClMgC7H10) A->C Reaction with Mg B Magnesium (Mg) B->C E Desired Product C->E Reaction with Electrophile D Electrophile (e.g., Aldehyde/Ketone) D->E

Caption: Main pathway for the Grignard reaction of this compound.

Byproduct_Formation cluster_byproducts Byproduct Formation Pathways Start This compound Grignard Reagent Wurtz Wurtz Coupling Product (Dimer) Start->Wurtz Reacts with starting material Alkyne_React Alkyne Deprotonation Start->Alkyne_React Acid-Base Reaction Start_Material This compound Start_Material->Wurtz Troubleshooting_Workflow Start Low Yield of Desired Product? Check_Byproducts Analyze Byproducts (GC-MS) Start->Check_Byproducts Yes Check_Conditions Verify Anhydrous/Inert Conditions Start->Check_Conditions No obvious byproducts High_Wurtz High Wurtz Coupling? Check_Byproducts->High_Wurtz High_Alkyne High Alkyne Reaction? Check_Byproducts->High_Alkyne Optimize_Temp Decrease Temperature Slow Addition Rate High_Wurtz->Optimize_Temp Yes Protect_Alkyne Consider Alkyne Protection High_Alkyne->Protect_Alkyne Yes Success Improved Yield Optimize_Temp->Success Protect_Alkyne->Success Check_Conditions->Success

Technical Support Center: Catalyst Poisoning in Reactions with 7-Chlorohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning issues during chemical reactions involving 7-Chlorohept-1-yne.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in reactions with this compound, and what are their primary applications?

A1: this compound is a versatile substrate typically employed in two main classes of catalytic reactions:

  • Palladium-catalyzed cross-coupling reactions: The most prominent example is the Sonogashira coupling, where a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper co-catalyst (e.g., CuI) are used to form a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide.

  • Partial hydrogenation: To selectively reduce the alkyne to a cis-alkene, a "poisoned" catalyst, most commonly Lindlar's catalyst, is used.[1][2][3] Lindlar's catalyst consists of palladium supported on calcium carbonate or barium sulfate and treated with a catalyst poison like lead acetate or quinoline.[1][2]

Q2: How can the chloro- group in this compound contribute to catalyst poisoning?

A2: The terminal chloro- group in this compound can contribute to catalyst deactivation through several mechanisms, particularly with palladium catalysts:

  • Oxidative Addition: The alkyl chloride can undergo oxidative addition to the low-valent palladium(0) catalyst, forming a Pd(II) species. This can divert the catalyst from the primary reaction's catalytic cycle.

  • Irreversible Adsorption: Organochlorine compounds can strongly chemisorb onto the active sites of the catalyst, blocking access for the desired reactants.[4]

  • Formation of Catalyst Poisons: In the reaction environment, the chloride can lead to the formation of species like hydrogen chloride (HCl), which are known to poison and deactivate noble metal catalysts.[4]

Q3: What is a "poisoned" catalyst, and why is it used for the hydrogenation of this compound?

A3: A poisoned catalyst, such as Lindlar's catalyst, is a heterogeneous catalyst that has been intentionally partially deactivated to control its reactivity.[1][2] For the hydrogenation of an alkyne like this compound, a highly active catalyst (e.g., palladium on carbon) would reduce the alkyne all the way to an alkane. The poisons in Lindlar's catalyst (e.g., lead salts) reduce the catalyst's activity so that it can selectively catalyze the hydrogenation of the alkyne to a cis-alkene without further reducing the newly formed double bond.[1][2][3]

Troubleshooting Guides

Problem 1: Low or No Conversion in Sonogashira Coupling of this compound

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Catalyst Deactivation by the Chloro- Group 1. Increase Catalyst Loading: A modest increase in the palladium catalyst and ligand loading may compensate for the gradual deactivation. 2. Use a More Robust Ligand: Electron-rich and bulky phosphine ligands can sometimes stabilize the palladium center and be more resistant to deactivation. 3. Slow Addition of Substrate: Adding this compound slowly to the reaction mixture can help maintain a low concentration, potentially reducing the rate of catalyst poisoning.
Impurities in Reagents or Solvents 1. Use High-Purity Reagents: Ensure that this compound, the coupling partner, and all solvents are free from impurities that could act as catalyst poisons (e.g., sulfur compounds). 2. Degas Solvents Thoroughly: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure solvents are properly degassed.
Suboptimal Reaction Conditions 1. Optimize Base: The choice and amount of base are critical. Ensure the base is strong enough to deprotonate the alkyne but not so strong as to cause side reactions. 2. Verify Temperature: While many Sonogashira couplings are run at room temperature, some less reactive substrates may require gentle heating.[5]
Problem 2: Over-reduction to Alkane during Hydrogenation with Lindlar's Catalyst

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Catalyst is Too Active 1. Use a High-Quality, Properly Poisoned Lindlar's Catalyst: The degree of poisoning is crucial for selectivity. Ensure the catalyst is from a reputable source or is prepared correctly. 2. Add an Additional Inhibitor: In some cases, adding a small amount of an inhibitor like quinoline to the reaction mixture can further temper the catalyst's activity.
Prolonged Reaction Time or High Hydrogen Pressure 1. Monitor the Reaction Closely: Use techniques like TLC or GC to monitor the disappearance of the starting material and the appearance of the desired alkene. Stop the reaction as soon as the alkyne is consumed. 2. Control Hydrogen Pressure: Use a balloon of hydrogen or a carefully regulated pressure system. Avoid excessively high pressures.

Visualizing Catalyst Deactivation and Reaction Pathways

Below are diagrams illustrating key concepts related to catalyst poisoning and the desired reaction pathways for this compound.

CatalystPoisoningMechanism cluster_sonogashira Sonogashira Coupling Pd(0) Pd(0) Desired_Product Desired_Product Pd(0)->Desired_Product Desired Catalytic Cycle Deactivated_Pd(II) Deactivated_Pd(II) Pd(0)->Deactivated_Pd(II) Poisoning This compound This compound This compound->Deactivated_Pd(II) Intramolecular Oxidative Addition

Caption: Potential pathways for a Palladium(0) catalyst in the presence of this compound.

TroubleshootingWorkflow Start Low Reaction Yield Check_Catalyst Is the catalyst known to be sensitive to haloalkynes? Start->Check_Catalyst Increase_Loading Increase catalyst loading Check_Catalyst->Increase_Loading Yes Check_Purity Are all reagents and solvents high purity? Check_Catalyst->Check_Purity No Change_Ligand Use a more robust ligand Increase_Loading->Change_Ligand Change_Ligand->Check_Purity Purify Purify reagents/solvents Check_Purity->Purify No Optimize_Conditions Re-optimize reaction conditions (base, temp, time) Check_Purity->Optimize_Conditions Yes Purify->Optimize_Conditions Success Problem Solved Optimize_Conditions->Success

Caption: A troubleshooting workflow for addressing low yields in catalytic reactions.

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

Note: This is a general procedure and may require optimization for specific substrates.

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl/vinyl halide (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add a degassed solvent system, such as a 2:1 mixture of THF and a suitable amine base (e.g., triethylamine or diisopropylamine) (6 mL).

  • Add this compound (1.2 mmol) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for the Partial Hydrogenation of this compound using Lindlar's Catalyst

Note: Careful monitoring is crucial to prevent over-reduction.

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent (e.g., methanol, ethyl acetate, or hexane) (10 mL).

  • Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; typically 5-10 wt% of the alkyne).

  • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress closely by TLC or GC.

  • Once the starting material is consumed, immediately stop the reaction by filtering the mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude cis-alkene. Further purification may be performed if necessary.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Synthetic 7-Chlorohept-1-yne: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates like 7-Chlorohept-1-yne is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We present experimental protocols and performance data to assist in selecting the most appropriate method for your analytical needs.

This compound is a volatile, halogenated alkyne with the molecular formula C7H11Cl.[1][2] Its volatility and chemical structure are key factors in determining the most suitable analytical methodology for purity assessment.

Methodology Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for purity analysis depends on several factors, including the volatility of the analyte, its thermal stability, and the presence of chromophores.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) is often the preferred method for analyzing volatile and semi-volatile organic compounds like this compound.[3][4] In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column.[5] The separated components are then detected and identified by a mass spectrometer, which provides detailed structural information.[6]

High-Performance Liquid Chromatography (HPLC) separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase.[3] While highly versatile, HPLC analysis of small, non-polar molecules lacking a UV-absorbing chromophore, such as this compound, can be challenging.[7][8] Specialized detectors or derivatization techniques may be necessary for effective analysis.[9][10]

Experimental Protocols

Below are detailed, representative protocols for the purity analysis of this compound using both GC-MS and HPLC.

GC-MS Protocol:

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 8890 GC with 5977B MS).

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-300.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of dichloromethane.

HPLC Protocol:

  • Instrumentation: HPLC system with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reversed-phase column, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with 80% Acetonitrile and 20% Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: Refractive Index (RI) detector, maintained at a stable temperature.

  • Sample Preparation: Dissolve 50 mg of this compound in 10 mL of acetonitrile.

Data Presentation: Comparative Analysis

The following table summarizes the expected performance of each technique for the purity analysis of this compound.

ParameterGC-MSHPLC
Principle Separation based on volatility and polarity in the gas phase.Separation based on partitioning between liquid and solid phases.
Typical Run Time 15-25 minutes.10-20 minutes.
Sensitivity High (ng to pg level).Moderate to Low (µg to ng level, detector dependent).
Compound Identification Excellent (Mass spectral library matching).Limited (Based on retention time).
Quantification Good (with internal or external standards).Good (with appropriate detector and standards).
Sample Volatility Required.Not required.
Thermal Stability Required.Not required.
Advantages High resolution, excellent for volatile compounds, definitive identification.Wide applicability, suitable for non-volatile compounds.
Limitations Not suitable for non-volatile or thermally labile compounds.Challenging for non-chromophoric compounds, lower sensitivity.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process for both GC-MS and HPLC.

Analytical_Workflow cluster_GCMS GC-MS Workflow cluster_HPLC HPLC Workflow gcms_sample Sample Prep (in Dichloromethane) gcms_inject Vaporization & Injection gcms_sample->gcms_inject gcms_sep GC Separation gcms_inject->gcms_sep gcms_ion Ionization (EI) gcms_sep->gcms_ion gcms_mass Mass Analysis gcms_ion->gcms_mass gcms_data Data Acquisition & Analysis gcms_mass->gcms_data hplc_sample Sample Prep (in Acetonitrile) hplc_inject Liquid Injection hplc_sample->hplc_inject hplc_sep HPLC Separation hplc_inject->hplc_sep hplc_detect RI or ELSD Detection hplc_sep->hplc_detect hplc_data Data Acquisition & Analysis hplc_detect->hplc_data

Caption: Analytical workflow for GC-MS and HPLC analysis.

Technique_Comparison cluster_suitability Analytical Suitability compound This compound (Volatile, Non-chromophoric) gcms GC-MS (High Suitability) compound->gcms High Volatility hplc HPLC (Lower Suitability) compound->hplc Non-chromophoric nature is a challenge gcms_adv High Sensitivity Definitive Identification gcms->gcms_adv Advantages hplc_disadv Requires specialized detector (RI/ELSD) Lower Sensitivity hplc->hplc_disadv Challenges

Caption: Logical comparison of GC-MS and HPLC for this compound.

Conclusion

For the purity analysis of synthetic this compound, GC-MS is the superior technique . Its ability to handle volatile compounds, coupled with the high resolution of gas chromatography and the definitive identification provided by mass spectrometry, makes it the ideal choice for ensuring the purity of this intermediate. While HPLC can be adapted for this analysis, it presents significant challenges due to the compound's lack of a UV chromophore, necessitating specialized detectors that may offer lower sensitivity. Therefore, for robust and reliable purity assessment of this compound, GC-MS is the recommended analytical method.

References

Comparative Reactivity Analysis: 7-Chlorohept-1-yne vs. 7-Bromohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and organic synthesis, the selection of appropriate starting materials is paramount to the success of a drug development pipeline. The reactivity of these precursors dictates reaction conditions, yields, and ultimately, the economic viability of a synthetic route. This guide provides a comparative analysis of the reactivity of two key haloalkyne intermediates: 7-Chlorohept-1-yne and 7-Bromohept-1-yne. This comparison is grounded in fundamental principles of organic chemistry and supported by established experimental protocols for assessing haloalkane reactivity.

Principle of Reactivity: The Carbon-Halogen Bond

The reactivity of haloalkanes, and by extension haloalkynes, in nucleophilic substitution reactions is primarily governed by the strength of the carbon-halogen (C-X) bond.[1][2][3][4] The weaker the C-X bond, the more readily it can be cleaved, leading to a faster reaction rate. The strength of this bond is inversely proportional to the size of the halogen atom; as the atomic radius increases down the halogen group, the C-X bond length increases, and the bond enthalpy decreases.[2][5]

Consequently, the order of reactivity for haloalkanes is generally accepted as:

R-F < R-Cl < R-Br < R-I

Therefore, it is anticipated that 7-Bromohept-1-yne will exhibit greater reactivity than this compound in nucleophilic substitution reactions.

Quantitative Comparison of Bond Enthalpies

The differing reactivity can be quantitatively understood by comparing the average bond enthalpies of the carbon-chlorine and carbon-bromine bonds.

CompoundHalogenCarbon-Halogen BondAverage Bond Enthalpy (kJ/mol)Expected Relative Reactivity
This compoundChlorineC-Cl~339Lower
7-Bromohept-1-yneBromineC-Br~276Higher

Note: The bond enthalpy values are average values for general C-Cl and C-Br bonds and may vary slightly for the specific molecules .[6]

Experimental Protocol for Reactivity Comparison

A well-established method for comparing the reactivity of haloalkanes involves their reaction with aqueous silver nitrate.[4][7][8] The reaction proceeds via a nucleophilic substitution where a water molecule acts as the nucleophile, displacing the halide ion. The resulting halide ion then reacts with a silver ion to form an insoluble silver halide precipitate. The rate of precipitate formation serves as a direct indicator of the haloalkane's reactivity.

Objective: To compare the relative rates of nucleophilic substitution of this compound and 7-Bromohept-1-yne.

Materials:

  • This compound

  • 7-Bromohept-1-yne

  • Ethanol (as a common solvent)

  • 0.1 M Silver Nitrate (AgNO₃) solution in ethanol/water

  • Test tubes

  • Water bath

  • Stopwatch

Procedure:

  • Set up a water bath at a constant temperature (e.g., 50°C).

  • Label two test tubes, one for each haloalkyne.

  • To each test tube, add 1 mL of the respective haloalkyne (this compound or 7-Bromohept-1-yne).

  • Add 5 mL of ethanol to each test tube to ensure the haloalkyne dissolves.

  • Place the test tubes in the water bath to allow them to reach thermal equilibrium.

  • Simultaneously add 2 mL of the 0.1 M silver nitrate solution to each test tube and start the stopwatch.

  • Observe the test tubes for the formation of a precipitate.

    • A white precipitate of silver chloride (AgCl) is expected from this compound.

    • A cream-colored precipitate of silver bromide (AgBr) is expected from 7-Bromohept-1-yne.

  • Record the time taken for the precipitate to appear in each test tube. A faster precipitation time indicates a higher reactivity.

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_observation Observation cluster_conclusion Conclusion prep1 Label two test tubes prep2 Add 1 mL of this compound to Tube 1 prep1->prep2 prep3 Add 1 mL of 7-Bromohept-1-yne to Tube 2 prep2->prep3 prep4 Add 5 mL of Ethanol to each tube prep3->prep4 react1 Equilibrate tubes in 50°C water bath prep4->react1 react2 Simultaneously add 2 mL AgNO3 solution react1->react2 react3 Start stopwatch react2->react3 obs1 Observe for precipitate formation react3->obs1 obs2 Record time for AgCl precipitate (white) obs1->obs2 obs3 Record time for AgBr precipitate (cream) obs1->obs3 conc1 Compare precipitation times obs2->conc1 obs3->conc1 conc2 Faster time = Higher reactivity conc1->conc2

Caption: Experimental workflow for comparing the reactivity of this compound and 7-Bromohept-1-yne.

Predicted Outcome and Conclusion

Based on the principles of carbon-halogen bond strength, it is predicted that the cream-colored precipitate of silver bromide will form significantly faster than the white precipitate of silver chloride. This would confirm that 7-Bromohept-1-yne is more reactive towards nucleophilic substitution than this compound.

For researchers and professionals in drug development, this difference in reactivity is a critical consideration. The higher reactivity of 7-Bromohept-1-yne may allow for milder reaction conditions, shorter reaction times, and potentially higher yields in synthetic steps involving nucleophilic displacement of the halogen. Conversely, the lower reactivity of this compound might be advantageous in multi-step syntheses where the chloro- group is intended to be a more robust protecting group or to react selectively under more forcing conditions. The choice between these two intermediates will therefore depend on the specific requirements of the synthetic strategy.

References

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Chlorohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel molecules is paramount. Mass spectrometry serves as a cornerstone technique in this endeavor, offering a glimpse into the molecular framework through fragmentation analysis. This guide provides a detailed comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 7-chlorohept-1-yne against related chemical structures, supported by established fragmentation principles.

The fragmentation of this compound under EI-MS is predicted to be a composite of the characteristic fragmentation pathways of long-chain alkyl halides and terminal alkynes. The presence of the chlorine atom, with its distinctive isotopic signature, and the terminal alkyne moiety will be the primary directors of the fragmentation process.

Comparative Fragmentation Analysis

The mass spectrum of this compound is anticipated to exhibit a series of characteristic peaks resulting from the cleavage of specific bonds. Below is a comparison of its expected fragmentation with that of two analogous compounds: 1-chloroheptane (representing a saturated chloroalkane) and 1-heptyne (representing a simple terminal alkyne).

m/z Value Proposed Fragment Ion (this compound) Proposed Structure Comparison with 1-Chloroheptane Comparison with 1-Heptyne
130/132[M]⁺˙ (Molecular Ion)[C₇H₉Cl]⁺˙Present, shows characteristic M/M+2 isotopic pattern for chlorine.Not directly comparable.
95[M - Cl]⁺[C₇H₉]⁺Loss of Cl is a common fragmentation pathway for chloroalkanes.Not applicable.
94[M - HCl]⁺˙[C₇H₈]⁺˙Loss of HCl is a characteristic rearrangement for larger chloroalkanes.Not applicable.
67[C₅H₇]⁺[CH≡C-(CH₂)₃]⁺Not a primary fragment.Corresponds to the loss of an ethyl radical from the molecular ion.
53[C₄H₅]⁺[CH≡C-(CH₂)₂]⁺Not a primary fragment.Corresponds to the loss of a propyl radical from the molecular ion.
41[C₃H₅]⁺ (Propargyl cation)[CH≡C-CH₂]⁺Not a primary fragment.A common and stable fragment for terminal alkynes.
39[C₃H₃]⁺[Cyclopropenyl cation]⁺Not a primary fragment.A common fragment in the mass spectra of alkynes.

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound is initiated by the ionization of the molecule, which can then undergo several competing fragmentation pathways. The primary routes are expected to be the loss of the chlorine radical, the elimination of a neutral HCl molecule, and cleavage of the alkyl chain.

Fragmentation_Pathway M [C₇H₉Cl]⁺˙ m/z = 130/132 F1 [C₇H₉]⁺ m/z = 95 M->F1 - Cl• F2 [C₇H₈]⁺˙ m/z = 94 M->F2 - HCl F3 [C₅H₇]⁺ m/z = 67 F1->F3 - C₂H₂ F4 [C₄H₅]⁺ m/z = 53 F3->F4 - CH₂ F5 [C₃H₅]⁺ m/z = 41 F4->F5 - CH₂ F6 [C₃H₃]⁺ m/z = 39 F5->F6 - H₂

Caption: Proposed fragmentation pathway for this compound under electron ionization.

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS) of this compound

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or methanol).

  • The resulting solution should be clear and free of particulate matter.

2. Instrument Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., a time-of-flight or magnetic sector instrument) is recommended.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV. This is a standard energy that promotes fragmentation and allows for comparison with library spectra.[1][2]

  • Ion Source Temperature: 200-250 °C.

  • Mass Range: Scan from m/z 35 to 200 to ensure capture of the molecular ion and all significant fragments.

  • Inlet System: A direct insertion probe or a gas chromatograph (GC) inlet can be used. For GC-MS, a non-polar capillary column (e.g., DB-5ms) is suitable.

3. Data Acquisition:

  • Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

  • Record the relative abundance of all ions.

4. Data Analysis:

  • Identify the molecular ion peak and its isotopic partner at M+2, confirming the presence of chlorine. The expected ratio of the M to M+2 peak for a compound with one chlorine atom is approximately 3:1.[1][3]

  • Analyze the major fragment ions and propose structures based on the mass differences from the molecular ion and other fragments.

  • Compare the obtained spectrum with the fragmentation patterns of known long-chain chloroalkanes and terminal alkynes.

Discussion of Expected Fragmentation Mechanisms

The fragmentation of this compound will likely be governed by the following principles:

  • α-Cleavage: Cleavage of the C-C bond adjacent to the chlorine atom is a common pathway for alkyl halides. However, in this linear molecule, this would lead to the formation of a primary carbocation, which is less stable.

  • Inductive Effect of Chlorine: The electronegative chlorine atom will influence the electron distribution in the molecular ion, potentially directing fragmentation.

  • Loss of Chlorine Radical: The C-Cl bond is relatively weak and can cleave homolytically to form a stable heptynyl cation ([C₇H₉]⁺) at m/z 95.[3][4]

  • McLafferty-type Rearrangement: While a classic McLafferty rearrangement is not possible due to the lack of a γ-hydrogen relative to a carbonyl or similar group, a rearrangement involving the transfer of a hydrogen atom to the chlorine followed by the elimination of HCl is a probable pathway, leading to a radical cation at m/z 94.

  • Fragmentation of the Alkyl Chain: The long hydrocarbon chain can fragment through the successive loss of methylene (-CH₂-) groups, leading to a series of peaks separated by 14 Da.[1][5]

  • Influence of the Alkyne: The terminal alkyne can stabilize adjacent positive charges through resonance (propargyl stabilization). This would favor cleavage at the C3-C4 bond to produce the stable propargyl cation ([C₃H₅]⁺) at m/z 41. Further fragmentation can lead to the highly stable cyclopropenyl cation ([C₃H₃]⁺) at m/z 39.

By understanding these fundamental fragmentation mechanisms, researchers can confidently predict and interpret the mass spectrum of this compound, enabling its unambiguous identification and structural characterization. This comparative approach, grounded in established principles of mass spectrometry, provides a robust framework for the analysis of novel halogenated alkynes.

References

Comparative Study of Catalysts for Cross-Coupling with 7-Chlorohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for C(sp³)–C(sp) Bond Formation

The formation of a carbon-carbon bond between an sp³-hybridized carbon and an sp-hybridized carbon is a crucial transformation in the synthesis of a wide array of organic molecules, including natural products, pharmaceuticals, and advanced materials. The cross-coupling of 7-chlorohept-1-yne, a linear chloroalkyne, presents a specific challenge due to the lower reactivity of the C(sp³)-Cl bond compared to its bromide or iodide counterparts. This guide provides a comparative analysis of various catalytic systems applicable to this transformation, with a focus on palladium, nickel, and iron-based catalysts. The information presented is based on a comprehensive review of the current literature, with a focus on providing quantitative data and detailed experimental protocols to aid in catalyst selection and reaction optimization.

Performance Comparison of Catalytic Systems

The choice of catalyst is paramount for achieving high efficiency and selectivity in the cross-coupling of this compound. While direct experimental data for this specific substrate is limited in publicly available literature, a comparative analysis can be drawn from studies on similar primary alkyl chlorides and terminal alkynes. The following table summarizes the performance of different catalytic systems based on analogous reactions, providing a predictive framework for their application to this compound.

Catalyst SystemCoupling TypeTypical SubstratesCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Key Advantages & Disadvantages
Palladium-based
Pd(OAc)₂ / P(t-Bu)₃Sonogashira-typeAryl Chlorides & Phenylacetylene1.5P(t-Bu)₃Cs₂CO₃Dioxane10012~80-95Advantages: High yields for aryl chlorides, well-studied. Disadvantages: High temperature, potential for side reactions with alkyl halides.
Pd₂(dba)₃ / SPhosSonogashira-typePrimary Alkyl Bromides & Terminal Alkynes1-2SPhosCs₂CO₃Toluene8012-24~70-90Advantages: Effective for C(sp³)-C(sp) coupling of bromides. Disadvantages: Chloride analogue is less reactive, requires specialized ligand.
Nickel-based
NiCl₂(dppp)Kumada-typeAlkyl Halides & Alkynyl Grignards5-10dppp-THF25-661-4~60-80Advantages: Milder conditions than Pd, good for alkyl-alkyl coupling. Disadvantages: Grignard reagents are highly basic and may not be compatible with all functional groups.
Ni(COD)₂ / IPrNegishi-typePrimary Alkyl Chlorides & Alkynylzincs5IPr-THF6012~70-85Advantages: Good yields for unactivated alkyl chlorides. Disadvantages: Requires preparation of organozinc reagents.
Iron-based
FeCl₃Kumada-typeSecondary Alkyl Chlorides & Alkynyl Grignards5None-THF/NMP250.5-2~70-90Advantages: Inexpensive, environmentally benign, very fast reactions.[1] Disadvantages: Primarily demonstrated for secondary chlorides, may have different selectivity for primary chlorides.
Fe(acac)₃Kumada-typeAlkyl Halides & Alkynyl Grignards5-10None-THF251-3~60-80Advantages: Low cost, readily available. Disadvantages: Can require higher catalyst loading.

Experimental Protocols

Detailed experimental procedures are critical for the successful implementation of these cross-coupling reactions. Below are representative protocols for Sonogashira-type, Negishi-type, and Kumada-type couplings, adapted from literature for the context of coupling a primary alkyl chloride like this compound with a terminal alkyne.

Palladium-Catalyzed Sonogashira-Type Coupling of a Primary Alkyl Bromide (Model for Chloride)

This protocol is adapted from a procedure for the coupling of primary alkyl bromides and can serve as a starting point for the less reactive this compound, likely requiring more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system).

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Cesium carbonate (Cs₂CO₃)

  • 7-bromohept-1-yne (as a model for this compound)

  • Terminal alkyne (e.g., Phenylacetylene)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (1-2 mol%), SPhos (2-4 mol%), and Cs₂CO₃ (2.0 equivalents).

  • The tube is evacuated and backfilled with argon three times.

  • Add anhydrous toluene, followed by 7-bromohept-1-yne (1.0 equivalent) and the terminal alkyne (1.2 equivalents).

  • The reaction mixture is stirred at 80 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.

Nickel-Catalyzed Negishi-Type Coupling of a Primary Alkyl Chloride

This protocol is based on the coupling of unactivated primary alkyl chlorides and is directly relevant to this compound.

Materials:

  • Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Sodium hydride (NaH)

  • Anhydrous THF

  • Alkynylzinc chloride (prepared in situ from the terminal alkyne and a zinc reagent)

  • This compound

Procedure:

  • In a glovebox, prepare the Ni(0)-NHC catalyst by stirring Ni(COD)₂ (5 mol%) and IPr·HCl (5 mol%) with NaH (10 mol%) in anhydrous THF for 1 hour.

  • In a separate flask, prepare the alkynylzinc reagent by treating the terminal alkyne (1.5 equivalents) with n-butyllithium in THF at -78 °C, followed by the addition of a solution of ZnCl₂ in THF.

  • To the activated nickel catalyst solution, add the solution of the alkynylzinc reagent, followed by this compound (1.0 equivalent).

  • The reaction mixture is stirred at 60 °C for 12 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash chromatography.

Iron-Catalyzed Kumada-Type Coupling of a Secondary Alkyl Chloride (Model for Primary)

This protocol for secondary alkyl chlorides demonstrates the potential of iron catalysts for C(sp³)-Cl bond activation and can be adapted for this compound.

Materials:

  • Iron(III) chloride (FeCl₃)

  • Anhydrous Tetrahydrofuran (THF) and N-Methyl-2-pyrrolidone (NMP)

  • Alkynylmagnesium bromide (prepared from the terminal alkyne and a Grignard reagent)

  • This compound

Procedure:

  • To a flame-dried flask under argon, add FeCl₃ (5 mol%).

  • Add a solution of this compound (1.0 equivalent) in a mixture of THF and NMP.

  • Cool the mixture to 0 °C and add the alkynylmagnesium bromide solution (1.2 equivalents) dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 0.5-2 hours.

  • The reaction is quenched with dilute hydrochloric acid and extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated in vacuo.

  • The product is purified by column chromatography.

Visualizing the Catalytic Pathways

To better understand the mechanisms of these cross-coupling reactions, the following diagrams illustrate the key steps in the catalytic cycles.

Catalytic_Cycle cluster_Pd A) Palladium-Catalyzed Sonogashira Cycle cluster_Cu Copper Co-catalyst cluster_Ni B) Nickel-Catalyzed Negishi Cycle cluster_Fe C) Iron-Catalyzed Kumada-Type Cycle (Proposed) Pd0 Pd(0)Ln PdII_halide R-Pd(II)Ln(X) Pd0->PdII_halide Oxidative Addition (R-X) PdII_alkyne R-Pd(II)Ln(C≡CR') PdII_halide->PdII_alkyne Transmetalation (Cu-C≡CR') Product_Pd R-C≡CR' + Pd(0)Ln PdII_alkyne->Product_Pd Reductive Elimination CuX CuX Cu_alkyne Cu-C≡CR' CuX->Cu_alkyne Base, R'C≡CH Cu_alkyne->CuX Transmetalation to Pd Ni0 Ni(0)Ln NiII_halide R-Ni(II)Ln(X) Ni0->NiII_halide Oxidative Addition (R-X) NiII_alkyne R-Ni(II)Ln(C≡CR') NiII_halide->NiII_alkyne Transmetalation (R'C≡C-ZnX) Product_Ni R-C≡CR' + Ni(0)Ln NiII_alkyne->Product_Ni Reductive Elimination Fe_cat [Fe] catalyst Fe_complex [R-Fe(X)] intermediate Fe_cat->Fe_complex Oxidative Addition (R-X) Fe_coupled [R-Fe(C≡CR')] intermediate Fe_complex->Fe_coupled Transmetalation (R'C≡C-MgX) Product_Fe R-C≡CR' + [Fe] catalyst Fe_coupled->Product_Fe Reductive Elimination

Figure 1. Generalized catalytic cycles for A) Palladium-catalyzed Sonogashira, B) Nickel-catalyzed Negishi, and C) proposed Iron-catalyzed Kumada-type cross-coupling reactions for C(sp³)–C(sp) bond formation.

Experimental_Workflow start Reaction Setup reagents Combine Catalyst, Ligand, Base, and this compound in Solvent start->reagents inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) reagents->inert addition Add Terminal Alkyne (or its organometallic derivative) inert->addition reaction Heat and Stir for Specified Time addition->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Quench Reaction and Perform Aqueous Workup monitoring->workup purification Purify Crude Product (Column Chromatography) workup->purification characterization Characterize Pure Product (NMR, MS, etc.) purification->characterization end Final Product characterization->end

Figure 2. A typical experimental workflow for a laboratory-scale cross-coupling reaction involving this compound.

Concluding Remarks

The cross-coupling of this compound is a challenging but achievable transformation. While palladium-based catalysts are the most established for Sonogashira-type reactions, their application to less reactive alkyl chlorides often requires specialized, bulky, and electron-rich phosphine ligands and may necessitate higher temperatures.

Nickel catalysts offer a promising alternative, demonstrating good reactivity with unactivated alkyl chlorides under milder conditions, although they often require the pre-formation of organometallic reagents.

Iron catalysts represent an emerging, cost-effective, and environmentally friendly option.[1] Their high reactivity, even with alkyl chlorides, and extremely short reaction times are highly advantageous. However, the substrate scope and functional group tolerance for primary chloroalkynes are less explored compared to palladium and nickel systems.

For researchers and professionals in drug development, the selection of a catalyst system will depend on a balance of factors including cost, availability of starting materials, functional group compatibility, and scalability. This guide provides a foundational framework for making an informed decision and for developing a robust synthetic route to valuable alkynyl-containing molecules. Further optimization of reaction conditions for the specific substrate, this compound, is recommended to achieve optimal results.

References

Comparative Guide to Validated Analytical Methods for the Quantification of 7-Chlorohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of suitable analytical methodologies for the quantitative analysis of 7-Chlorohept-1-yne. As a volatile haloalkyne, the selection of an appropriate analytical technique is crucial for accurate and reliable quantification in various matrices. This document outlines potential methods, their validation parameters, and detailed experimental protocols. The primary methods discussed are Gas Chromatography (GC) coupled with different detectors: Flame Ionization Detector (FID), Mass Spectrometry (MS), and Electron Capture Detector (ECD).

Quantitative Data Summary

The following tables summarize the expected performance characteristics of different analytical methods applicable to the quantification of this compound. The data is extrapolated from validated methods for similar volatile halogenated organic compounds.

Table 1: Comparison of Gas Chromatography (GC) Based Methods

ParameterGC-FIDGC-MSGC-ECD
Principle Separation by GC, detection by flame ionizationSeparation by GC, detection by mass-to-charge ratioSeparation by GC, detection by electron capture
Selectivity ModerateHighHigh (for halogenated compounds)
Sensitivity ModerateHighVery High
Linear Range (µg/L) 10 - 10001 - 5000.1 - 100
Limit of Detection (LOD) (µg/L) ~5~0.5~0.05
Limit of Quantification (LOQ) (µg/L) ~10~1~0.1
Accuracy (% Recovery) 90-110%95-105%95-105%
Precision (% RSD) < 10%< 5%< 5%
Primary Application Routine analysis, high concentration samplesConfirmatory analysis, complex matricesTrace analysis, environmental samples

Table 2: Method Validation Parameters

ParameterAcceptance CriteriaDescription
Linearity (Coefficient of Determination, r²) > 0.995The ability of the method to elicit test results that are directly proportional to the analyte concentration.
Accuracy (% Recovery) 80-120%The closeness of the test results obtained by the method to the true value.
Precision (Relative Standard Deviation, % RSD) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Limit of Detection (LOD) Signal-to-Noise Ratio > 3The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) Signal-to-Noise Ratio > 10The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Specificity/Selectivity No interfering peaks at the retention time of the analyteThe ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Experimental Protocols

The following are detailed methodologies for the key experiments. These protocols are generalized and would require optimization and validation for the specific analysis of this compound.

Sample Preparation: Liquid-Liquid Extraction (for aqueous samples)

This protocol is suitable for extracting this compound from aqueous matrices.

  • Sample Collection: Collect 100 mL of the aqueous sample in a clean glass container.

  • Spiking (for QC): For quality control samples, spike with a known concentration of this compound standard solution.

  • Extraction:

    • Transfer the sample to a 250 mL separatory funnel.

    • Add 50 mL of a suitable organic solvent (e.g., hexane or dichloromethane).

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate for 10 minutes.

  • Collection of Organic Layer: Drain the lower organic layer (if using dichloromethane) or decant the upper organic layer (if using hexane) into a clean flask.

  • Drying: Add anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for GC analysis.

Gas Chromatography (GC) Analysis

The following are typical GC conditions that can be adapted for the analysis of this compound.

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Injector: Split/Splitless injector.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar capillary column).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at 10 °C/min.

    • Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes.

Detector-Specific Conditions
  • Flame Ionization Detector (FID):

    • Temperature: 300 °C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

    • Acquisition Mode: Full Scan for identification, Selected Ion Monitoring (SIM) for quantification.

  • Electron Capture Detector (ECD):

    • Temperature: 300 °C.

    • Makeup Gas (Nitrogen): 60 mL/min.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of this compound from a sample matrix.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Dry Drying with Na2SO4 LLE->Dry Concentrate Concentration under Nitrogen Dry->Concentrate GC Gas Chromatography Separation Concentrate->GC 1 µL Injection Detector Detection (FID/MS/ECD) GC->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for this compound Analysis.

Method Validation Pathway

This diagram outlines the logical progression of an analytical method validation process.

G MethodDev Method Development Specificity Specificity & Selectivity MethodDev->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness ValidatedMethod Validated Method Robustness->ValidatedMethod

Caption: Analytical Method Validation Steps.

Unveiling the Reactivity Landscape of 7-Chlorohept-1-yne: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of organic synthesis and drug development, the choice of building blocks is paramount to the success of a reaction. This guide offers a comparative analysis of the reactivity of 7-chlorohept-1-yne against other common terminal alkynes—1-heptyne and propargyl chloride—in three cornerstone reactions: Sonogashira coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and hydrosilylation. This document is intended to provide researchers, scientists, and drug development professionals with objective, data-driven insights to inform their synthetic strategies.

Executive Summary

Terminal alkynes are indispensable reagents in the synthesis of complex organic molecules. Their reactivity is significantly influenced by the nature of the substituents on the alkyne chain. This guide demonstrates that this compound, with its terminal chloro group, exhibits a nuanced reactivity profile. While the electron-withdrawing nature of the chlorine atom is expected to enhance its reactivity in certain reactions like CuAAC, the overall steric and electronic effects place it in a unique position compared to a simple alkyl alkyne (1-heptyne) and a more activated alkyne (propargyl chloride).

Comparative Reactivity Analysis

To provide a clear comparison, the following sections detail the performance of this compound, 1-heptyne, and propargyl chloride in Sonogashira coupling, CuAAC, and hydrosilylation reactions. The data presented is a synthesis of literature-reported experimental results.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reactivity of the alkyne is a critical factor in the efficiency of this reaction.

Table 1: Comparison of Yields in Sonogashira Coupling with Aryl Iodides

AlkyneAryl IodideCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
This compound 4-IodoanisolePdCl₂(PPh₃)₂ / CuIEt₃N8012Data not available
1-Heptyne 4-IodoanisolePd-C3 / Et₃NToluene120397[1]
Propargyl Chloride 4-IodoanisolePdCl₂(PPh₃)₂ / CuIEt₃NRT6Data not available
Phenylacetylene (Reference) 4-IodoanisolePd-C3 / Et₃NToluene120399[1]
Phenylacetylene (Reference) 4-IodotoluenePd catalyst on solid support / Cu₂OTHF-DMA80-60[2]

Note: Direct experimental data for this compound and propargyl chloride under these specific conditions were not found in the reviewed literature. The provided data for 1-heptyne and phenylacetylene serves as a benchmark.

The high yield obtained with 1-heptyne suggests that simple alkyl alkynes are efficient coupling partners in Sonogashira reactions. The slightly lower yield for phenylacetylene in one case highlights that reaction conditions play a significant role. The reactivity of this compound is anticipated to be comparable to 1-heptyne, with the distal chloro group likely having a minimal electronic effect on the alkyne's nucleophilicity. Propargyl chloride, with the electron-withdrawing chloride atom closer to the triple bond, might exhibit slightly reduced reactivity in the initial copper acetylide formation step.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a highly efficient and widely used method for forming 1,2,3-triazoles. The electronic nature of the alkyne significantly influences the reaction rate.

Table 2: Comparison of Reactivity in CuAAC with Benzyl Azide

AlkyneCatalystSolventTemperatureKinetic Data
This compound Cu(I)VariousRTData not available
1-Heptyne Cu(I)VariousRTData not available
Propargyl Amine (as proxy for Propargyl Chloride) Cu NanocatalystNot specifiedNot specifiedRapid reaction, with kinetics monitored[3]
Phenylacetylene (Reference) CuOAcCD₂Cl₂RTHalf-conversion in ~3 hours[4]
Phenylacetylene (Reference) Dinuclear NHC-Cu complexCD₂Cl₂RT50% conversion in 37 min[4]

Note: Specific kinetic data for this compound and 1-heptyne were not available in the literature reviewed. Propargyl amine is used as a structural analog to propargyl chloride to infer reactivity.

It is generally accepted that electron-withdrawing groups attached to the alkyne can accelerate the CuAAC reaction. Therefore, it is expected that propargyl chloride would be more reactive than 1-heptyne. The remote chloro group in this compound is likely to have a less pronounced activating effect compared to the α-chloro substituent in propargyl chloride. The provided data for propargyl amine suggests a rapid reaction, supporting the activating effect of the adjacent heteroatom.

Hydrosilylation

Hydrosilylation is the addition of a silicon-hydrogen bond across a triple bond, yielding vinylsilanes, which are versatile synthetic intermediates. The regioselectivity of this reaction is a key consideration.

Table 3: Comparison of Regioselectivity and Yield in Hydrosilylation with Triethylsilane

AlkyneCatalystSolventTemperature (°C)Time (h)Products (α:β ratio)Total Yield (%)
This compound Platinum or Ruthenium basedVariousVarious-Data not availableData not available
1-Octyne (as proxy for 1-Heptyne) Pt₁/NaYToluene110-α and β isomersQuantitative conversion[5]
Propargyl Chloride Platinum or Ruthenium basedVariousVarious-Data not availableData not available
Internal Thioalkynes (Reference) [Cp*Ru(MeCN)₃]⁺Not specifiedRT-Excellent α-regioselectivityHigh yields[6]

Note: Direct experimental data for the hydrosilylation of this compound and propargyl chloride with triethylsilane was not found. 1-Octyne is used as a close structural analog for 1-heptyne.

For terminal alkynes, hydrosilylation can lead to a mixture of α (geminal) and β (trans-vinyl) isomers. The regioselectivity is highly dependent on the catalyst and reaction conditions. For simple terminal alkynes like 1-octyne, mixtures of isomers are often observed. The presence of the chloro group in this compound and propargyl chloride could influence the regioselectivity due to electronic and potential coordinating effects with the metal catalyst.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon published research. Below are representative procedures for the three key reactions discussed.

General Procedure for Sonogashira Coupling

To a solution of the aryl iodide (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., triethylamine or a mixture of THF and an amine), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are added. The reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched with an aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

To a solution of the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol) in a suitable solvent (e.g., a mixture of t-BuOH and water), a solution of copper(II) sulfate pentahydrate (1-5 mol%) and sodium ascorbate (5-10 mol%) in water is added. The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). The product is then isolated by filtration or extraction with an organic solvent. If necessary, the crude product is purified by recrystallization or column chromatography.

General Procedure for Hydrosilylation

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the terminal alkyne (1.0 mmol) and the silane (e.g., triethylsilane, 1.1 mmol) are dissolved in a dry solvent (e.g., toluene or THF). The catalyst (e.g., a platinum or ruthenium complex, 0.01-1 mol%) is then added. The reaction mixture is stirred at the desired temperature and monitored by GC or NMR spectroscopy. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to separate the isomeric vinylsilanes.

Logical Workflow for Reactivity Comparison

The following diagram illustrates the logical workflow for comparing the reactivity of different terminal alkynes.

G Workflow for Terminal Alkyne Reactivity Comparison cluster_alkynes Select Terminal Alkynes cluster_reactions Choose Key Reactions cluster_data Gather Experimental Data cluster_analysis Comparative Analysis alkyne1 This compound reaction1 Sonogashira Coupling alkyne1->reaction1 reaction2 CuAAC (Click Chemistry) alkyne1->reaction2 reaction3 Hydrosilylation alkyne1->reaction3 alkyne2 1-Heptyne (Alkyl Control) alkyne2->reaction1 alkyne2->reaction2 alkyne2->reaction3 alkyne3 Propargyl Chloride (Activated Control) alkyne3->reaction1 alkyne3->reaction2 alkyne3->reaction3 data1 Yields reaction1->data1 data2 Reaction Times reaction1->data2 reaction2->data2 data3 Kinetic Data reaction2->data3 reaction3->data1 data4 Regioselectivity reaction3->data4 analysis1 Tabulate Quantitative Data data1->analysis1 data2->analysis1 data3->analysis1 data4->analysis1 analysis2 Compare Reactivity Trends analysis1->analysis2 analysis3 Elucidate Structure-Activity Relationships analysis2->analysis3

Caption: Logical workflow for comparing terminal alkyne reactivity.

Signaling Pathway for Sonogashira Coupling

The catalytic cycle of the Sonogashira coupling is a well-established pathway involving both palladium and copper catalysts.

Sonogashira_Cycle Catalytic Cycle of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)(X)L₂ pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)(C≡CR²)L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-C≡C-R² pd_trans->product cu_acetylide Cu(I)-C≡C-R² alkyne H-C≡C-R² alkyne->cu_acetylide Cu(I)X base Base base->cu_acetylide Deprotonation

Caption: Simplified catalytic cycle of the Sonogashira coupling.

Conclusion

References

Benchmarking the Efficiency of 7-Chlorohept-1-yne in Click Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation and material science, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency and orthogonality. The choice of the alkyne component is critical in modulating reaction kinetics and overall yield. This guide provides a comparative analysis of 7-Chlorohept-1-yne's performance in CuAAC reactions against common alternative alkynes, offering researchers, scientists, and drug development professionals a data-driven resource for selecting the optimal building block for their specific applications.

While specific kinetic data for this compound in peer-reviewed literature is scarce, this guide presents illustrative data based on the known reactivity of similar long-chain terminal alkynes. This is juxtaposed with experimentally determined values for widely used alternatives to provide a comprehensive performance benchmark.

Performance Comparison of Alkynes in CuAAC Reactions

The following table summarizes the key performance indicators for this compound and its alternatives in a model CuAAC reaction with a generic azide.

Table 1: Comparison of Reaction Efficiency for Various Alkynes in CuAAC

AlkyneStructureTypical Reaction Time (h)Typical Yield (%)Key Features
This compound Cl-(CH₂)₅-C≡CH2 - 6 (Illustrative)85 - 95 (Illustrative)Long hydrophobic chain, terminal chlorine for potential secondary functionalization.
Propargyl AlcoholHO-CH₂-C≡CH1 - 4> 95Hydrophilic, readily available, and exhibits high reactivity.[1]
PhenylacetylenePh-C≡CH2 - 8> 90Aromatic, provides rigidity to the final product.
N,N-diethylprop-2-yn-1-amine(CH₃CH₂)₂N-CH₂-C≡CH< 1> 98Tertiary amine can act as an internal ligand, accelerating the reaction.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols outline a general procedure for a CuAAC reaction, which can be adapted for the specific alkynes discussed.

General Experimental Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagent Preparation:

    • Prepare a 1 M solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 100 mM solution of copper(II) sulfate pentahydrate in deionized water.

    • Prepare 100 mM solutions of the alkyne (this compound, Propargyl Alcohol, etc.) and the azide in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water).

  • Reaction Setup:

    • In a reaction vial, combine the azide solution (1 equivalent) and the alkyne solution (1.2 equivalents).

    • Add the sodium ascorbate solution (0.3 equivalents).

    • Add the copper(II) sulfate solution (0.1 equivalents).

    • The total reaction volume should be adjusted with the solvent to achieve the desired concentration (typically 0.1 to 1 M).

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing the Click Chemistry Workflow

To further clarify the experimental process, the following diagrams illustrate the key stages and relationships in a typical CuAAC reaction.

G General Workflow for CuAAC Reaction reagent_prep Reagent Preparation (Azide, Alkyne, CuSO4, NaAsc) reaction_setup Reaction Setup (Mixing of Reagents) reagent_prep->reaction_setup reaction Click Reaction (Stirring at RT) reaction_setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Extraction & Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

A generalized workflow for a CuAAC experiment.

G Catalytic Cycle of CuAAC CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Cu_Acetylide Cu(I)-Acetylide Complex CuI->Cu_Acetylide + Alkyne Ascorbate Sodium Ascorbate Ascorbate->CuII Alkyne R1-C≡CH Alkyne->Cu_Acetylide Azide R2-N3 Triazole_Complex Copper Triazolide Azide->Triazole_Complex Cu_Acetylide->Triazole_Complex + Azide Triazole_Complex->CuI Regeneration Product Triazole Product Triazole_Complex->Product Protonolysis

The catalytic cycle of a Cu(I)-catalyzed click reaction.

References

Assessing the Isomeric Purity of 7-Chlorohept-1-yne: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the chemical purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of analytical methodologies for assessing the isomeric purity of 7-Chlorohept-1-yne, a key building block in various synthetic pathways. The presence of isomers, such as positional isomers of the chloro group or the alkyne functionality, can significantly impact reaction outcomes, yield, and the impurity profile of the final product.

This document outlines the application of Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the separation and quantification of potential isomeric impurities in this compound. While specific experimental data for this compound is not extensively published, the principles and methodologies described are based on well-established practices for the analysis of analogous haloalkynes.

Comparison of Analytical Methods

The selection of an appropriate analytical technique is crucial for the accurate determination of isomeric purity. Both Gas Chromatography and Nuclear Magnetic Resonance spectroscopy offer distinct advantages for the analysis of this compound.

FeatureGas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Separation and quantification of volatile isomers.Structural elucidation and identification of isomers.
Separation Principle Differential partitioning of analytes between a stationary phase and a mobile gas phase based on boiling point and polarity.Differences in the magnetic properties of atomic nuclei in distinct chemical environments.
Key Advantages High-resolution separation of closely related isomers. Excellent sensitivity for trace impurity detection. Quantitative accuracy.Provides detailed structural information, including the position of functional groups and connectivity of atoms. Non-destructive.
Limitations Requires volatile and thermally stable compounds. Isomer identification relies on retention time comparison with standards or mass spectrometry.Lower sensitivity compared to GC. Quantification can be more complex. May not separate all isomers without specialized techniques.
Typical Isomers Detected Positional isomers (e.g., 6-Chlorohept-1-yne, 7-Chlorohept-2-yne), and structural isomers.Positional isomers, which exhibit unique chemical shifts and coupling patterns.

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible and reliable results. Below are representative methodologies for GC and NMR analysis of this compound.

Gas Chromatography (GC) Protocol

Gas chromatography is a powerful technique for separating volatile compounds. For haloalkane isomers, capillary GC offers high resolution.[1][2]

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C (FID) or as per MS requirements.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Injection Volume: 1 µL (split or splitless injection, depending on concentration).

Sample Preparation:

  • Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of isomers based on their unique spectral fingerprints.[3]

Instrumentation:

  • NMR spectrometer with a proton frequency of 400 MHz or higher.

  • 5 mm NMR tubes.

¹H NMR Spectroscopy:

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of CDCl₃.

Data Interpretation and Visualization

The data obtained from GC and NMR analyses require careful interpretation to assess isomeric purity. The following diagrams illustrate the workflows for these analytical processes.

IsomericPurityWorkflow cluster_GC Gas Chromatography Analysis cluster_NMR NMR Spectroscopy Analysis gc_sample Sample Preparation gc_injection GC Injection gc_sample->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation gc_detection Detection (FID/MS) gc_separation->gc_detection gc_data Chromatogram Analysis gc_detection->gc_data gc_result Isomer Quantification gc_data->gc_result nmr_sample Sample Preparation nmr_acquisition NMR Data Acquisition (¹H, ¹³C) nmr_sample->nmr_acquisition nmr_processing Spectral Processing nmr_acquisition->nmr_processing nmr_analysis Structural Elucidation nmr_processing->nmr_analysis nmr_result Isomer Identification nmr_analysis->nmr_result

Caption: Workflow for Isomeric Purity Assessment.

The following diagram illustrates the logical relationship in identifying potential isomers of this compound that may arise during synthesis.

IsomerIdentification cluster_impurities Potential Isomeric Impurities synthesis Synthesis of This compound pos_cl Positional Isomer (Cl) e.g., 6-Chlorohept-1-yne synthesis->pos_cl Incomplete selectivity pos_alkyne Positional Isomer (Alkyne) e.g., 7-Chlorohept-2-yne synthesis->pos_alkyne Isomerization rearrangement Rearrangement Products synthesis->rearrangement Side reactions

Caption: Potential Isomeric Impurities in Synthesis.

Conclusion

The assessment of isomeric purity is a critical step in the quality control of this compound for research and development applications. Gas Chromatography provides a robust method for the separation and quantification of volatile isomers, while NMR spectroscopy is indispensable for the definitive structural identification of these impurities. A combined analytical approach, leveraging the strengths of both techniques, is recommended for a comprehensive and reliable assessment of isomeric purity. The methodologies and principles outlined in this guide provide a solid framework for developing and implementing effective quality control procedures for this important chemical intermediate.

References

A Spectroscopic Showdown: 7-Chlorohept-1-yne and its Saturated Counterpart, 1-Chloroheptane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced spectral characteristics of a molecule is paramount for its identification, purity assessment, and structural elucidation. This guide provides a comparative spectroscopic analysis of 7-Chlorohept-1-yne and its saturated analog, 1-Chloroheptane, highlighting the key differences imparted by the terminal alkyne functionality.

At a Glance: Key Molecular Properties

PropertyThis compound1-Chloroheptane
Molecular Formula C₇H₁₁ClC₇H₁₅Cl
Molar Mass 130.62 g/mol 134.65 g/mol
Structure

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for both compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

CompoundMethodKey Fragments (m/z) and Observations
This compound Predicted ESI-MSPredicted [M+H]⁺: 131.0622. The presence of the chlorine atom would be indicated by an M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
1-Chloroheptane Electron Ionization (EI)Molecular Ion (M⁺): 134. Key fragments include those from the loss of Cl (m/z 99) and alkyl chain fragmentation (e.g., m/z 43, 57, 71). The isotopic pattern for chlorine is a key identifier.
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule.

CompoundKey Peaks (cm⁻¹)Interpretation
This compound (Expected) ~3300 (strong, sharp)C≡C-H stretch (terminal alkyne)
(Expected) ~2120 (weak to medium, sharp)C≡C stretch
(Expected) ~2850-2960C-H stretch (alkane)
(Expected) ~600-800C-Cl stretch
1-Chloroheptane 2850-2960C-H stretch (alkane)
1465C-H bend (methylene)
~650C-Cl stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound (Predicted) ~1.9TripletH-1 (acetylenic proton)
(Predicted) ~2.2MultipletH-3 (protons adjacent to alkyne)
(Predicted) ~3.5TripletH-7 (protons adjacent to chlorine)
(Predicted) ~1.4-1.8MultipletsRemaining methylene protons
1-Chloroheptane 3.52Triplet-CH₂-Cl (H-1)
1.77Multiplet-CH₂- (H-2)
1.18-1.56Multiplets-(CH₂)₄- (H-3 to H-6)
0.89Triplet-CH₃ (H-7)

¹³C NMR

CompoundKey Chemical Shifts (δ, ppm)
This compound (Expected) ~68 (C-1), ~84 (C-2), ~45 (C-7)
1-Chloroheptane A ¹³C NMR spectrum for 1-chloroheptane in CDCl₃ has been reported. Expected chemical shifts based on similar haloalkanes would be approximately: 45.2 (-CH₂Cl), 32.7, 31.8, 28.8, 26.8, 22.6, and 14.1 (-CH₃).

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A small amount of the liquid sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is tuned to the proton frequency. For ¹³C NMR, it is tuned to the carbon-13 frequency. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

  • Data Processing : The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For a liquid sample, a thin film is created by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

  • Background Spectrum : A background spectrum of the clean salt plates or ATR crystal is recorded.

  • Sample Spectrum : The sample is placed in the instrument, and the infrared spectrum is recorded. The instrument software automatically subtracts the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer. For volatile liquids, this can be done via direct injection or through a gas chromatograph (GC-MS).

  • Ionization : The sample molecules are ionized. In Electron Ionization (EI), a high-energy electron beam is used to knock an electron off the molecule, forming a molecular ion. In Electrospray Ionization (ESI), the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are generated.

  • Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Visualizing the Structural and Spectroscopic Differences

The following diagram illustrates the structural differences between this compound and 1-Chloroheptane and highlights the key areas of spectroscopic interest.

Caption: Structural comparison highlighting the key functional group difference.

Safety Operating Guide

Safe Disposal of 7-Chlorohept-1-yne: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 7-Chlorohept-1-yne, a synthetic intermediate, is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly, in accordance with available safety data.

I. Pre-Disposal Safety and Handling

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures to mitigate risks of exposure. The compound is classified as an irritant and may be harmful if inhaled, absorbed through the skin, or comes into contact with eyes.

A. Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, the following PPE and engineering controls should be utilized:

Control TypeSpecification
Engineering Controls Work in a well-ventilated area, preferably a chemical fume hood.
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.
Respiratory Protection If working outside a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

B. First Aid Measures in Case of Exposure

In the event of accidental exposure, immediate action is crucial:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

II. Spill Management and Cleanup

In the event of a spill, the following steps should be taken to contain and clean the affected area:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain the Spill: Use an inert, absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like sawdust.

  • Collect the Waste: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All contaminated cleanup materials should be placed in a sealed, labeled container and disposed of as hazardous waste.

III. Disposal Procedures

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. It is classified for transport with the UN number 1993, indicating a flammable liquid, n.o.s.

A. Waste Collection and Storage

  • Container: Collect waste this compound and any contaminated materials in a tightly sealed, properly labeled container. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal company.

B. Disposal Method

The recommended method for the disposal of this compound is through a licensed professional waste disposal service. These services are equipped to handle and process chemical waste in an environmentally sound and compliant manner. It is often recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. However, always consult with your institution's Environmental Health and Safety (EHS) department and the licensed waste disposal company for their specific requirements.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe spill Spill Occurred? ppe->spill contain Contain Spill with Inert Material spill->contain Yes collect_waste Collect Waste in Labeled, Sealed Container spill->collect_waste No collect_spill Collect and Containerize Contaminated Material contain->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->collect_waste store Store in Designated Hazardous Waste Area collect_waste->store contact_ehs Contact EHS / Licensed Waste Disposal Company store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the safe handling and disposal of this compound.

Personal protective equipment for handling 7-Chlorohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of 7-Chlorohept-1-yne. Adherence to these procedures is critical for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Classification

This compound is a flammable liquid that can cause skin and eye irritation, and may lead to respiratory irritation.[1] It is crucial to handle this chemical with appropriate care in a well-ventilated area, away from ignition sources.

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet.[1][2] Key precautions include avoiding heat and ignition sources, using protective gear, ensuring adequate ventilation, and proper storage.[1]

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes and vapors that can cause serious eye irritation.
Skin Protection Fire/flame resistant and impervious clothing. Chemical impermeable gloves.Prevents skin contact which can cause irritation.[1] Protects from flammability hazard.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1]Protects against inhalation of vapors which may cause respiratory irritation.[1]

Handling and Storage

Proper handling and storage are vital to maintain the stability of this compound and prevent accidents.

AspectProcedure
Handling Handle in a well-ventilated place, such as a chemical fume hood.[1] Use non-sparking tools and explosion-proof equipment.[1] Avoid contact with skin, eyes, and clothing.[2] Ground and bond container and receiving equipment to prevent static discharges.[1]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep away from heat, sparks, open flames, and other ignition sources.[1] Store locked up.[1]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

EmergencyFirst Aid MeasuresFire FightingAccidental Release
Procedure Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water.[1] Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1] Inhalation: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[1] Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Protective Actions: Wear a self-contained breathing apparatus for firefighting if necessary.[1]Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.[1] Containment and Cleaning: Collect spillage with an inert absorbent material and place in a suitable, closed container for disposal.[2]

Experimental Protocol: A Representative SN2 Reaction

The following is a generalized procedure for a nucleophilic substitution reaction involving an alkyl halide like this compound. This protocol is for illustrative purposes and should be adapted based on the specific requirements of your experiment.

Objective: To perform a nucleophilic substitution reaction using this compound.

Materials:

  • This compound

  • Nucleophile (e.g., sodium iodide in acetone)

  • Anhydrous solvent (e.g., acetone)

  • Reaction flask

  • Stirring apparatus

  • Condenser

  • Heating mantle or water bath

  • Appropriate glassware for workup and purification

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Set up the reaction apparatus in a chemical fume hood.

  • Reaction Setup: In the reaction flask, dissolve the nucleophile in the anhydrous solvent.

  • Addition of Alkyl Halide: Slowly add this compound to the reaction mixture while stirring.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction using an appropriate technique (e.g., TLC, GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction if necessary and perform an aqueous workup to separate the organic product.

  • Purification: Purify the crude product using a suitable method such as distillation or column chromatography.

  • Characterization: Characterize the purified product using techniques like NMR, IR, and mass spectrometry.

Disposal Plan

All waste generated from handling and experiments with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Liquid Waste Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a designated, clearly labeled "Halogenated Organic Waste" container.
Solid Waste Dispose of any contaminated solid waste, such as used TLC plates, silica gel, or filter paper, in a designated solid waste container.
Empty Containers Rinse empty containers with a suitable solvent (e.g., acetone), and collect the rinse in the halogenated organic waste container. Deface the label on the empty container before disposal.

All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.

G prep Preparation - Wear full PPE - Work in fume hood handle Handling & Reaction - Use non-sparking tools - Ground equipment prep->handle workup Workup & Purification - Quench reaction safely - Separate and purify product handle->workup spill Spill Response - Evacuate area - Use absorbent material handle->spill first_aid First Aid - Follow SDS guidelines - Seek medical attention handle->first_aid waste Waste Collection - Segregate halogenated waste - Label containers clearly workup->waste workup->spill workup->first_aid disposal Disposal - Follow institutional procedures - Arrange for hazardous waste pickup waste->disposal spill->waste

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.